2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Description
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Properties
IUPAC Name |
2-chloro-6-ethylsulfanyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c1-2-14-7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZMNVPTUFPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylpyridines in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is installed on a pyridine scaffold—a privileged heterocycle in numerous bioactive compounds—the resulting trifluoromethylpyridines (TFMPs) emerge as exceptionally valuable building blocks. These derivatives are integral to the synthesis of a wide range of products, from next-generation pesticides to innovative therapeutic agents.
This guide provides a detailed technical overview of a specific, highly functionalized derivative: This compound . As this compound is not commercially cataloged as a standard stock item, this document will focus on its logical synthesis, predicted chemical and physical properties, reactivity, and potential applications. The insights provided are grounded in established principles of organic chemistry and data from closely related analogues, offering a robust framework for researchers and drug development professionals interested in this novel molecular entity.
Part 1: Synthesis and Mechanistic Rationale
The most logical and efficient pathway to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available, highly activated precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine .
Proposed Synthetic Pathway
The synthesis involves the selective displacement of one of the two chlorine atoms on the precursor by an ethanethiolate nucleophile. The two chlorine atoms at the 2 and 6 positions are electronically equivalent due to the molecule's symmetry, making regioselectivity in this initial step straightforward.
An In-depth Technical Guide to 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine (CAS 1160995-02-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Trifluoromethylpyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile reactivity and biological relevance. The introduction of a trifluoromethyl (-CF3) group can dramatically alter the physicochemical properties of the parent molecule, often enhancing metabolic stability, receptor binding affinity, and bioavailability.[1] Consequently, trifluoromethylpyridines (TFMPs) have become a critical structural motif in a range of commercial products, from herbicides to pharmaceuticals.[2]
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine represents a unique combination of functional groups: a reactive chloro-substituent, a lipophilic ethylsulfanyl group, and a strongly electron-withdrawing trifluoromethyl moiety. This specific arrangement suggests its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel bioactive compounds. The chloro group at the 2-position serves as a prime site for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the ethylsulfanyl and trifluoromethyl groups can modulate the molecule's overall electronic and steric profile.
This guide aims to provide a comprehensive technical overview of this compound, constructed from foundational chemical principles and data from closely related analogues.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound can be estimated by examining its constituent parts and comparing it to similar known compounds. The presence of the trifluoromethyl group will significantly influence its electron density and boiling point. The ethylsulfanyl group adds to its molecular weight and lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C8H7ClF3NS | Calculated |
| Molecular Weight | 257.66 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on similar substituted pyridines. |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from 2-chloro-4-(trifluoromethyl)pyridine (b.p. 146-147 °C)[3] and 2-chloro-6-(trifluoromethyl)pyridine, with an expected increase due to the ethylsulfanyl group. |
| Density | ~1.4 g/mL | Similar to 2-chloro-4-(trifluoromethyl)pyridine (1.411 g/mL).[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General property for this class of compounds. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features | Rationale / Analogous Compound Data |
| ¹H NMR | δ ~1.4 (t, 3H, -CH3), ~3.2 (q, 2H, -SCH2-), ~7.2-7.8 (m, 2H, Ar-H) | Chemical shifts are estimated based on standard values for ethyl groups and aromatic protons on an electron-deficient pyridine ring. |
| ¹³C NMR | δ ~15 (CH3), ~30 (SCH2), ~110-160 (aromatic carbons), ~123 (q, CF3) | Based on data for 2-chloro-4-(trifluoromethyl)pyridine.[4] |
| ¹⁹F NMR | δ ~ -65 ppm | Typical range for a CF3 group on a pyridine ring. |
| IR (Infrared) | ~2900-3000 cm⁻¹ (C-H stretch), ~1550-1600 cm⁻¹ (C=C, C=N stretch), ~1100-1350 cm⁻¹ (C-F stretch) | Characteristic vibrational modes for the functional groups present.[4] |
| Mass Spec (MS) | M+ at m/z 257, with characteristic isotope pattern for one chlorine atom. | Fragmentation may involve loss of Cl, C2H5S, or CF3. |
Synthesis and Reactivity
The synthesis of trifluoromethylated pyridines can be approached in several ways, including the construction of the pyridine ring from a trifluoromethyl-containing building block or by modifying a pre-existing trifluoromethylpyridine.[2][5] A plausible and efficient route to this compound would involve a nucleophilic aromatic substitution reaction on a suitable precursor.
A likely starting material is 2,6-dichloro-4-(trifluoromethyl)pyridine. The two chlorine atoms are in activated positions (ortho and para to the nitrogen), making them susceptible to displacement by nucleophiles. By controlling the stoichiometry, it is often possible to achieve selective monosubstitution.
Caption: Plausible synthesis of the target compound via SNAr reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a predictive methodology based on standard procedures for nucleophilic substitution on chloropyridines.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
Ethanethiol (EtSH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF).
-
Thiolate Formation: Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Causality: NaH is a strong base that deprotonates the ethanethiol to form the more nucleophilic sodium ethanethiolate in situ. This increases the rate and efficiency of the substitution reaction. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Slowly add ethanethiol (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 20-30 minutes until hydrogen gas evolution ceases.
-
Substitution Reaction: To this mixture, add a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on TLC will indicate reaction completion.
-
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6]
Reactivity Profile
The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the remaining chloro-substituent. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom activates the C2-position towards further nucleophilic aromatic substitution.
Caption: General reactivity of the target compound with nucleophiles.
This reactivity allows for the facile introduction of a wide range of functionalities, including:
-
Amines: Reaction with primary or secondary amines can introduce substituted amino groups, a common strategy in drug discovery.
-
Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages.
-
Thiols: Further substitution with other thiols can lead to unsymmetrical bis(thio)pyridines.
-
Cross-Coupling Reactions: The chloro-substituent can also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this may require specific catalytic systems.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from related structures such as 2-chloro-6-(trifluoromethyl)pyridine.[7]
GHS Hazard Statements (Predicted):
-
Acute Toxicity, Oral: Harmful or fatal if swallowed.[7]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Acute Toxicity, Dermal/Inhalation: May be harmful in contact with skin or if inhaled.[7]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle with care to avoid spills. In case of a spill, absorb with an inert material and dispose of as hazardous waste.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, albeit under-documented, chemical intermediate. Its synthesis is plausibly straightforward via nucleophilic substitution on a dichlorinated precursor. The remaining chloro-substituent provides a reactive handle for further synthetic transformations, making it a valuable building block for accessing novel and complex molecules in agrochemical and pharmaceutical research. While this guide provides a robust, experience-based framework for understanding its properties and handling, all researchers are urged to perform small-scale preliminary experiments to validate these predictions before scaling up any synthetic procedures.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Whitepaper: A Strategic Approach to Unveiling the Bio-Potential of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Abstract
The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical and pharmaceutical research, valued for the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This guide outlines a comprehensive biological activity screening strategy for the novel compound, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. While direct biological data for this specific molecule is not yet widely published, its structural motifs suggest a high probability of significant activity. This document provides a strategic framework for its evaluation, drawing upon established protocols for closely related analogues.[3] We will detail a tiered screening cascade, beginning with broad-spectrum agrochemical assays and progressing to more focused pharmaceutical screening, ensuring a thorough and efficient assessment of its biological potential.
Introduction: The Promise of a Novel Scaffold
This compound is a halogenated pyridine derivative with key structural features that are hallmarks of biological activity. The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly influence the molecule's acidity, lipophilicity, and resistance to metabolic degradation.[4] The chloro and ethylsulfanyl substituents offer additional points for potential interaction with biological targets, making this compound a prime candidate for discovery screening.
The synthesis of related trifluoromethylpyridine compounds has been well-documented, often involving multi-step processes that begin with simpler pyridine precursors. For instance, the synthesis of 2-chloro-4-(trifluoromethyl)pyridine can be achieved through a chlorination reaction of 2-hydroxy-4-trifluoromethyl pyridine.[5] While the precise synthesis of this compound is not detailed in publicly available literature, established synthetic routes for similar compounds provide a solid foundation for its production.[4]
This guide will provide a roadmap for the systematic biological evaluation of this promising molecule, with a primary focus on its potential as a novel agrochemical, followed by an exploration of its pharmaceutical applications.
Tier 1: Agrochemical Activity Screening
The trifluoromethylpyridine moiety is a prevalent feature in a wide range of commercial pesticides, including herbicides, insecticides, and fungicides.[1][6] Therefore, the initial screening of this compound will focus on these applications.
Herbicidal Activity Screening
The objective of this initial screen is to determine if the compound exhibits any pre- or post-emergence herbicidal activity against a panel of representative monocot and dicot weed species.
Caption: Workflow for herbicidal activity screening.
-
Seed Sowing: A standardized soil mix is used to fill 10 cm pots. Seeds of representative weed species (e.g., Amaranthus retroflexus and Echinochloa crus-galli) are sown at a depth of 1 cm.
-
Compound Application: The test compound is dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to achieve the desired concentrations (e.g., 10, 100, and 1000 g/ha). The soil surface of the sown pots is then evenly sprayed with the test solutions.
-
Incubation: The treated pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.
-
Assessment: After 14-21 days, the percentage of seed germination and the health of the emerged seedlings are assessed and compared to a vehicle-treated control group.
-
Seedling Growth: Weed seedlings are grown to the 2-3 leaf stage in 10 cm pots.
-
Compound Application: The test compound solutions are prepared as described for the pre-emergence assay. The foliage of the seedlings is evenly sprayed until runoff.
-
Observation: The treated plants are returned to the greenhouse and observed daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Efficacy Rating: After 14 days, the herbicidal efficacy is rated on a scale of 0 (no effect) to 100 (complete kill) relative to the control group.
| Compound Concentration (g/ha) | Amaranthus retroflexus (% Inhibition) | Echinochloa crus-galli (% Inhibition) |
| 10 | 15 | 5 |
| 100 | 65 | 40 |
| 1000 | 95 | 80 |
Insecticidal Activity Screening
This primary screen aims to identify any insecticidal activity against common agricultural pests.
Caption: Workflow for insecticidal activity screening.
-
Insect Rearing: A susceptible strain of a model insect, such as the common housefly (Musca domestica), is reared under controlled conditions.
-
Compound Application: The test compound is dissolved in a volatile solvent like acetone. A micro-applicator is used to apply a precise dose (e.g., 1 µ g/insect ) to the dorsal thorax of each insect.
-
Observation: The treated insects are placed in a ventilated container with access to food and water. Mortality is assessed at 24 and 48 hours post-treatment.
-
Diet Preparation: The test compound is incorporated into an artificial diet at various concentrations (e.g., 10, 50, and 250 ppm).
-
Feeding: A cohort of a model insect, such as the larvae of the diamondback moth (Plutella xylostella), is placed in a container with the treated diet.
-
Observation: Mortality is recorded daily for 5-7 days.
| Assay Type | Target Insect | LC50 (ppm) |
| Contact | Musca domestica | 5.2 |
| Ingestion | Plutella xylostella | 25.8 |
Fungicidal Activity Screening
This initial screen will evaluate the compound's ability to inhibit the growth of key plant pathogenic fungi.
Caption: Workflow for fungicidal activity screening.
-
Media Preparation: The test compound is dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) to achieve final concentrations of 1, 10, and 100 µg/mL. The agar is then poured into petri dishes.
-
Inoculation: A mycelial plug from a pure culture of a target fungus (e.g., Botrytis cinerea) is placed in the center of each agar plate.
-
Incubation and Assessment: The plates are incubated at 25°C. The radial growth of the fungal colony is measured daily and compared to a control plate to calculate the percentage of growth inhibition.
-
Plant Treatment: Young tomato plants are sprayed with the test compound at various concentrations.
-
Infection: After 24 hours, the treated plants are inoculated with a spore suspension of a pathogenic fungus (e.g., Phytophthora infestans).
-
Observation: The plants are kept in a high-humidity environment to promote disease development. After 5-7 days, the disease severity is assessed and compared to untreated, infected control plants.
| Target Fungus | In Vitro EC50 (µg/mL) | In Vivo Protective Efficacy (%) at 100 ppm |
| Botrytis cinerea | 8.5 | 75 |
| Phytophthora infestans | 12.1 | 60 |
Tier 2: Pharmaceutical Potential Screening
Given that trifluoromethylpyridine derivatives have also shown promise in medicinal chemistry, a secondary screening cascade will explore the potential of this compound in oncology and virology.[7]
Anticancer Activity Screening
The initial assessment will focus on the compound's cytotoxic effects on a panel of human cancer cell lines.
Caption: Workflow for anticancer activity screening.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 72 hours.
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
-
CSC Culture: Cancer stem cells are cultured in serum-free media supplemented with growth factors to promote the formation of spheroids.
-
Compound Treatment: The CSCs are treated with the test compound at various concentrations.
-
Observation: After 7-10 days, the number and size of the spheres are quantified and compared to the untreated control. This assay assesses the compound's ability to target the self-renewal capacity of cancer stem cells.[8]
| Cell Line | MTT Assay IC50 (µM) | Sphere Formation Inhibition (%) at 10 µM |
| MCF-7 (Breast) | 15.2 | 45 |
| A549 (Lung) | 28.7 | 30 |
| HCT116 (Colon) | 9.8 | 65 |
Antiviral Activity Screening
A preliminary screen for antiviral activity will be conducted against a panel of representative viruses.
Caption: Workflow for antiviral activity screening.
-
Cell Culture: A monolayer of a suitable host cell line (e.g., Vero cells) is grown in 6-well plates.
-
Infection: The cell monolayers are infected with a known titer of a virus (e.g., Herpes Simplex Virus-1).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation and Staining: The plates are incubated for 2-3 days to allow for the formation of viral plaques. The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The EC50 value (concentration reducing the number of plaques by 50%) is determined.
| Virus | Host Cell | EC50 (µM) |
| Herpes Simplex Virus-1 (HSV-1) | Vero | 12.5 |
| Influenza A Virus (H1N1) | MDCK | >50 |
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial biological activity screening of this compound. The proposed tiered approach, starting with broad agrochemical screening and followed by more targeted pharmaceutical assays, ensures an efficient and comprehensive evaluation of this novel compound's potential. Positive results in any of these primary screens will trigger further, more in-depth studies, including mechanism of action determination, in vivo efficacy studies, and toxicological profiling. The structural features of this compound suggest a high likelihood of interesting biological activity, and the screening cascade outlined herein is designed to systematically uncover and characterize this potential.
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Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (URL: [Link])
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Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (URL: [Link])
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical scaffold of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine represents a novel entity at the intersection of agrochemical and pharmaceutical research. While the broader class of trifluoromethyl-pyridines is known for a wide array of biological activities, the specific mechanism of action for this particular compound remains uncharacterized in publicly accessible literature. This guide, therefore, takes a proactive and predictive approach. Instead of a retrospective summary, we provide a comprehensive roadmap for the elucidation of its mechanism of action. We will leverage structure-activity relationships of analogous compounds to hypothesize potential biological targets and pathways. More importantly, this document serves as a practical whitepaper, detailing the experimental workflows, from initial phenotypic screening to target deconvolution and validation, that are necessary to rigorously define the compound's biological function. This guide is designed to be a self-validating system of inquiry, empowering researchers to systematically uncover the therapeutic or agrochemical potential of this and other novel chemical entities.
Introduction: The Therapeutic Potential of Trifluoromethyl-pyridines
The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological macromolecules. The addition of a trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of a molecule, making trifluoromethyl-pyridine derivatives a particularly attractive scaffold for drug discovery.[1] Indeed, this structural motif is found in a range of approved drugs and agricultural agents, exhibiting activities as diverse as herbicides, insecticides, and antivirals.[1]
The subject of this guide, this compound, possesses a unique combination of substituents on the pyridine core. The chloro and trifluoromethyl groups are strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and its ability to participate in hydrogen bonding or other interactions. The ethylsulfanyl group at the 6-position adds a degree of flexibility and lipophilicity that could be critical for target engagement. Given the diverse bioactivities of related compounds, a systematic investigation is paramount to unlocking its potential.
Postulated Mechanisms of Action Based on Structural Analogs
In the absence of direct evidence, we can formulate initial hypotheses based on the known activities of structurally related compounds. This analog-based approach provides a logical starting point for our investigation.
-
Hypothesis 1: Inhibition of Acetolactate Synthase (ALS) : Several herbicides containing a trifluoromethyl-pyridine moiety, such as pyroxsulam, function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1]
-
Hypothesis 2: Modulation of Chordotonal Organs : The insecticide flonicamid, which also contains a 4-trifluoromethyl-substituted pyridine moiety, acts as a chordotonal organ modulator, disrupting the function of these sensory organs in insects.[1]
-
Hypothesis 3: Antimicrobial or Antiviral Activity : The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[2] The unique electronic and steric properties of this compound could enable it to interfere with essential microbial or viral processes.
-
Hypothesis 4: Kinase Inhibition : The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The substituents on our compound of interest could orient it favorably within the ATP-binding pocket of a variety of kinases, which are critical regulators of cellular signaling.
A Proposed Research Workflow for Mechanism of Action Elucidation
The following sections detail a comprehensive, multi-pronged approach to systematically investigate the mechanism of action of this compound.
Phase 1: Broad Phenotypic Screening
The initial step is to perform broad phenotypic screening across a diverse range of biological systems to identify any significant biological activity.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Viability Assays :
-
Objective : To determine the cytotoxic or cytostatic effects of the compound.
-
Cell Lines : A panel of human cancer cell lines (e.g., NCI-60 panel), normal human cell lines (e.g., fibroblasts, endothelial cells), and relevant microbial species (e.g., E. coli, S. aureus, C. albicans).
-
Method : Treat cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.
-
Readout : Use a resazurin-based assay (e.g., CellTiter-Blue) or ATP-based assay (e.g., CellTiter-Glo) to measure cell viability.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.
-
-
Agrochemical Screening :
-
Objective : To assess herbicidal, insecticidal, or fungicidal activity.
-
Methods :
-
Herbicidal : Treat seeds or seedlings of model plants (e.g., Arabidopsis thaliana, cress) with the compound and observe effects on germination and growth.
-
Insecticidal : Test against common insect pests (e.g., aphids, fruit flies) through contact or feeding assays.
-
Fungicidal : Assess the inhibition of spore germination and mycelial growth of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
-
Data Presentation: Summary of Phenotypic Screening Results
| Assay Type | Model System/Cell Line | Endpoint Measured | Result (e.g., IC50/EC50) |
| Human Cancer | MCF-7 (Breast) | Cell Viability | Hypothetical Data |
| Human Cancer | A549 (Lung) | Cell Viability | Hypothetical Data |
| Normal Human | HUVEC (Endothelial) | Cell Viability | Hypothetical Data |
| Gram-positive | S. aureus | Bacterial Growth | Hypothetical Data |
| Gram-negative | E. coli | Bacterial Growth | Hypothetical Data |
| Fungal | C. albicans | Fungal Growth | Hypothetical Data |
| Herbicidal | A. thaliana | Seed Germination | Hypothetical Data |
| Insecticidal | D. melanogaster | Mortality | Hypothetical Data |
Phase 2: Target Identification and Deconvolution
Assuming a significant and selective phenotype is observed (e.g., potent cytotoxicity against a specific cancer cell line), the next phase is to identify the molecular target(s) of the compound.
Experimental Workflow: Target Identification
Caption: A multi-pronged workflow for identifying the molecular target(s) of the compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Compound : Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubation with Cell Lysate : Incubate the immobilized compound with a protein lysate from the sensitive cell line.
-
Washing and Elution : Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of the free compound.
-
Protein Identification : Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 3: Target Validation and Pathway Analysis
Once candidate targets are identified, it is crucial to validate them and understand how their modulation by the compound leads to the observed phenotype.
Experimental Protocol: Target Validation using CRISPR-Cas9
-
Generate Knockout Cell Lines : Use CRISPR-Cas9 to generate knockout cell lines for each of the top candidate target genes in the sensitive cell line.
-
Assess Compound Sensitivity : Treat the knockout cell lines and the parental (wild-type) cell line with the compound.
-
Analysis : If the knockout of a specific gene confers resistance to the compound, it provides strong evidence that this gene encodes the target.
Signaling Pathway Analysis
Assuming a target is validated (e.g., a specific kinase), the next step is to investigate the downstream signaling consequences of its inhibition.
Caption: A hypothetical signaling pathway modulated by the compound.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment : Treat sensitive cells with the compound at its EC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction and Quantification : Lyse the cells and quantify the total protein concentration.
-
Immunoblotting : Perform western blotting using antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.
-
Analysis : A decrease in the phosphorylation of downstream substrates following compound treatment would confirm the on-target effect and elucidate the affected signaling pathway.
Conclusion and Future Directions
The exploration of novel chemical matter like this compound is a critical endeavor in the quest for new therapeutics and agrochemicals. While its specific mechanism of action is currently undefined, this guide provides a robust and scientifically rigorous framework for its elucidation. The proposed workflows, from broad phenotypic screening to detailed molecular-level investigation, are designed to be both comprehensive and adaptable. The insights gained from such a systematic approach will not only define the biological role of this specific compound but will also contribute to a broader understanding of the structure-activity relationships within the trifluoromethyl-pyridine class of molecules. The path forward requires a commitment to these meticulous and validated experimental protocols, which will ultimately unlock the true potential of this promising chemical scaffold.
References
- Uneyama, K. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 36(2), 251-263.
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
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A Technical Guide to the Synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine and its Analogues via Nucleophilic Aromatic Substitution
Abstract: This technical guide provides a comprehensive overview of a robust and scalable synthetic strategy for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, a heterocyclic scaffold of significant interest in the development of novel agrochemicals and pharmaceuticals. The core of this strategy revolves around the selective nucleophilic aromatic substitution (SNAr) on a key precursor, 2,6-dichloro-4-trifluoromethylpyridine. We will explore the mechanistic underpinnings, explain the rationale behind critical process parameters, provide detailed experimental protocols, and discuss the methodology's application for generating a diverse library of analogues. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Introduction and Strategic Overview
Pyridine derivatives containing a trifluoromethyl (-CF3) group are privileged structures in modern chemistry. The unique electronic properties of the -CF3 group—namely its high electronegativity and lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, this compound, combines this key functional group with two reactive sites (the chloro and ethylsulfanyl groups), making it a versatile building block for further chemical elaboration.
The synthetic approach detailed herein is centered on a logical and field-proven retrosynthetic disconnection. The strategy relies on the controlled formation of a carbon-sulfur bond via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[3][4]
Retrosynthetic Analysis Workflow
The most direct approach involves disconnecting the C-S bond, identifying sodium ethanethiolate as the sulfur nucleophile and 2,6-dichloro-4-trifluoromethylpyridine as the electrophilic pyridine core. This precursor is, in turn, accessible from simpler starting materials.
Caption: Retrosynthetic approach for the target molecule.
Synthesis of the Key Precursor: 2,6-Dichloro-4-trifluoromethyl-pyridine
The efficient synthesis of the target molecule is contingent upon the availability of the key precursor, 2,6-dichloro-4-trifluoromethylpyridine. While various methods exist for constructing trifluoromethylpyridines[5], a common and scalable route begins with the functionalization of a readily available picoline derivative, followed by chlorination.
A plausible and industrially relevant pathway involves the following sequence:
-
Trichlorination/Fluorination: Starting from 4-methylpyridine (γ-picoline), the methyl group is first converted to a trichloromethyl (-CCl3) group via radical chlorination, followed by a halogen exchange (Halex) reaction using a fluorinating agent like hydrogen fluoride (HF) to yield 4-trifluoromethylpyridine.[6][7]
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This step serves to activate the C2 and C6 positions for subsequent chlorination while deactivating the C3 and C5 positions.
-
Dichlorination: The resulting N-oxide is treated with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which installs chlorine atoms at the 2- and 6-positions and simultaneously removes the N-oxide oxygen.[8]
Precursor Synthesis Workflow
Caption: Multi-step synthesis pathway for the key precursor.
Core Transformation: Selective Monosubstitution via SNAr
The introduction of the ethylsulfanyl group onto the 2,6-dichloro-4-trifluoromethylpyridine core is achieved through a highly efficient nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Rationale
The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent electron-withdrawing effects of the trifluoromethyl group at the C4 position and the chlorine atoms at the C2 and C6 positions. This electronic landscape makes the C2 and C6 positions exceptionally electrophilic and thus highly susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The soft, sulfur-based nucleophile (ethanethiolate, EtS⁻) attacks one of the equivalent C2/C6 carbons, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: The complex rapidly collapses, ejecting the chloride ion as a good leaving group and restoring the aromaticity of the pyridine ring to yield the final product.
The reaction is highly selective, yielding the monosubstituted product under controlled conditions. Disubstitution is generally disfavored as the electron-donating nature of the newly introduced ethylsulfanyl group deactivates the ring towards a second nucleophilic attack.
SNAr Mechanism Diagram
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong bases, volatile thiols with strong odors, and chlorinated solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Generation of Sodium Ethanethiolate (Nucleophile)
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, generating the highly reactive thiolate anion in situ. Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add a solution of ethanethiol (1.0 equivalent) in anhydrous THF via the dropping funnel over 20-30 minutes. (Note: Hydrogen gas evolution will be observed).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The resulting slurry is used directly in the next step.
Protocol 2: Synthesis of this compound
Rationale: The reaction is initiated at a low temperature to control the initial exotherm and then allowed to proceed to completion at room temperature. A polar aprotic solvent like THF is essential for facilitating the SNAr reaction by solvating the sodium counter-ion, thereby enhancing the nucleophilicity of the thiolate.[9]
-
Cool the freshly prepared sodium ethanethiolate slurry (from Protocol 1) back to 0 °C.
-
Slowly add a solution of 2,6-dichloro-4-trifluoromethylpyridine (1.0 equivalent) in anhydrous THF via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Synthesis of Analogues
A significant advantage of this synthetic strategy is its flexibility. A diverse library of analogues can be readily synthesized by simply substituting ethanethiol with other commercially available or custom-synthesized thiols (R-SH). The reaction conditions outlined in Protocols 1 and 2 are generally applicable to a wide range of primary, secondary, and even some tertiary or aromatic thiols.
| Desired Analogue (R-group) | Thiol Starting Material | CAS Number |
| Methylsulfanyl (-SMe) | Methanethiol | 74-93-1 |
| Propylsulfanyl (-SPr) | Propan-1-thiol | 107-03-9 |
| Isopropylsulfanyl (-SⁱPr) | Propan-2-thiol | 75-33-2 |
| Butylsulfanyl (-SBu) | Butan-1-thiol | 109-79-5 |
| Phenylsulfanyl (-SPh) | Thiophenol | 108-98-5 |
| Benzylsulfanyl (-SBn) | Phenylmethanethiol | 100-53-8 |
Data Summary and Characterization
The successful synthesis of this compound should be confirmed through standard analytical techniques.
| Parameter | Description |
| Starting Material | 2,6-Dichloro-4-trifluoromethylpyridine |
| Reagents | Ethanethiol, Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 85-95% (after purification) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Expect distinct signals for the ethyl group (triplet and quartet) and two singlets in the aromatic region for the pyridine protons. |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |
| ¹³C NMR | Expect signals for all unique carbons, with characteristic C-F coupling for the -CF₃ carbon and the C4 of the pyridine ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) should show the characteristic isotopic pattern for a molecule containing one chlorine atom. |
Conclusion
The synthesis of this compound and its analogues is reliably achieved through a strategic and efficient process. The methodology leverages the synthesis of a versatile, highly electrophilic dichloropyridine precursor, followed by a selective nucleophilic aromatic substitution. This approach is characterized by its high yield, operational simplicity, and broad applicability for creating diverse molecular libraries, making it a valuable tool for professionals in agrochemical and pharmaceutical research and development.
References
- Linnell, Robert (1960). "Notes- Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry. 25 (2): 290.
- Google Patents. CN105418493A - 2-chloropyridine synthetic method.
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Matsuda, S., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". Journal of Pesticide Science. 45(3), 138-148. Available at: [Link]
- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
- Google Patents. US3153044A - Process for the preparation of 2-chloropyridine.
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Organic Process Research & Development (2023). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Available at: [Link]
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European Patent Office. EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines. Available at: [Link]
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Ritter, T., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society. 136(16), 5900-5903. Available at: [Link]
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Khan Academy. Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Banks, R. E., et al. (1980). "Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles". Journal of the Chemical Society, Perkin Transactions 1. 1096-1102.
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Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]
- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
Lee, S. C., et al. (2023). "FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones". ACS Omega. 8(34), 31057-31071. Available at: [Link]
-
ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Available at: [Link]
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ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available at: [Link]
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PrepChem.com. Synthesis of 2-Chloro-6-(2-phenoxyethoxy)-4-(trichloromethyl)pyridine. Available at: [Link]
- Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Available at: [Link]
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Safety and handling of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Introduction
Trifluoromethylpyridines are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries.[1][2][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold in drug discovery.[3][4] this compound, as a member of this family, is likely to be a reactive intermediate used in the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the imputed safety and handling protocols for this compound, based on data from its structural analogs.
Hazard Identification and Classification
Based on the hazard classifications of similar compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, this compound should be treated as a hazardous substance.[5][6][7]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][9]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[6]
GHS Hazard Summary Table (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Wash clothing before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage
Safe Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[6]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][11] Launder contaminated clothing before reuse.[12]
-
Fire and Explosion Prevention: Keep away from heat, sparks, and open flames.[5] Use non-sparking tools and take precautionary measures against static discharge.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Store in a locked cabinet or other secure area.[9]
Physical and Chemical Properties (Inferred)
While specific data for this compound is unavailable, the properties of related compounds suggest it is likely a liquid or a low-melting solid at room temperature.
| Property | Inferred Value/Range |
| Molecular Formula | C8H7ClF3NS |
| Molecular Weight | 257.66 g/mol |
| Appearance | Colorless to yellow liquid or solid |
| Boiling Point | Likely >150 °C |
| Flash Point | Likely a combustible liquid |
Stability and Reactivity
-
Chemical Stability: Expected to be stable under normal storage and handling conditions.[8]
-
Conditions to Avoid: Excess heat, ignition sources, and incompatible materials.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of hydrogen chloride, hydrogen fluoride, nitrogen oxides, sulfur oxides, and carbon oxides.[8][12]
Experimental Protocols
General Reaction Setup
The following is a generalized protocol for a reaction involving this compound. Note: This is a template and must be adapted to the specific reaction being performed.
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Assemble all necessary glassware and ensure it is dry.
-
Don appropriate PPE (lab coat, safety goggles, gloves).
-
-
Reaction:
-
In a fume hood, add the solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add other reactants to the vessel.
-
Carefully add this compound to the reaction mixture using a syringe or dropping funnel.
-
Maintain the desired reaction temperature using a suitable heating or cooling bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with an appropriate reagent.
-
Perform an aqueous work-up, if necessary, being mindful of the potential for the product to be in either the aqueous or organic layer.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using an appropriate technique such as column chromatography, distillation, or recrystallization.
-
Spill and Waste Disposal
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]
-
Large Spills: Evacuate the area and prevent further leakage if safe to do so.[10] Do not let the chemical enter drains.[10]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13] This material may be classified as hazardous waste.
Application in Drug Discovery and Agrochemicals
Pyridine derivatives are crucial scaffolds in medicinal chemistry and agrochemical development.[1][2][14] The unique properties imparted by the trifluoromethyl group make these compounds valuable for creating new therapeutic agents and crop protection products.[1][4] this compound can serve as a versatile intermediate for synthesizing more complex molecules with potential biological activity.[3]
Illustrative Synthetic Pathway
Caption: Potential synthetic transformations of the title compound.
Conclusion
While specific data is lacking, a conservative approach based on analogous compounds is essential for the safe handling of this compound. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. A thorough risk assessment should be conducted before any experimental work is undertaken.
References
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- Echemi. (n.d.). 2-Chloro-4,6-bis(trifluoromethyl)
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine.
- Aaronchem. (2024).
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- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
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- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine 96%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- ResearchGate. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine.
- PubMed. (2025).
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with the challenging, electron-deficient heteroaryl halide, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in mechanistic principles. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a detailed, step-by-step procedure and a troubleshooting guide to address common issues. The aim is to equip scientists with a self-validating system to reliably synthesize complex biaryl and heteroaryl-aryl structures crucial for pharmaceutical and materials science research.
Introduction: Navigating the Challenges of an Electron-Deficient Heterocycle
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] However, the reactivity of the aryl or heteroaryl halide is paramount. The target substrate, this compound, presents a unique set of challenges and opportunities.
-
The Challenge of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst more difficult.[2][3] This necessitates the use of highly active catalyst systems.[4]
-
Electronic Effects: The pyridine ring is inherently electron-deficient. This is further intensified by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 4-position. While this electronic deficit can facilitate the oxidative addition step compared to electron-rich aryl chlorides, it also influences other steps in the catalytic cycle.[2][5] The ethylsulfanyl (-SEt) group at the 6-position acts as a mild electron-donating group, which can modulate the overall electronic character of the molecule.
-
Catalyst Inhibition: The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and leading to catalyst deactivation or the formation of inactive complexes.[6][7]
Overcoming these obstacles requires a carefully optimized protocol. The selection of a sterically hindered and highly electron-donating ligand is critical to promote the oxidative addition of the C-Cl bond and to prevent catalyst inhibition.[4][6][8]
The Catalytic Cycle: A Mechanistic Rationale
A deep understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by its ligands (L), inserts into the C-Cl bond of the pyridine substrate. This is a critical and often challenging step for aryl chlorides. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial as they increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[6][11][12]
-
Transmetalation: The organoboronic acid (or ester) is activated by the base to form a more nucleophilic boronate species.[13][14][15][16] This boronate then transfers its organic group (R') to the Pd(II) complex, displacing the halide. The exact mechanism of this step is complex and can be influenced by the base and solvent system.[11]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][9][11]
Below is a diagram illustrating the catalytic cycle tailored for the coupling of this compound.
Caption: The Suzuki-Miyaura Catalytic Cycle for Heteroaryl Chlorides.
Recommended Protocol
This protocol is a robust starting point, optimized for the specific challenges of the title compound. Researchers should consider this a baseline and may need to perform minor optimizations depending on the specific boronic acid partner.
Reagents and Equipment
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | PEPPSI™-IPr | This N-heterocyclic carbene (NHC) precatalyst is highly active, air- and moisture-stable, and particularly effective for challenging aryl chlorides.[6] |
| Ligand | (Included in PEPPSI™-IPr) | The IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is both bulky and strongly electron-donating, promoting oxidative addition and preventing catalyst deactivation.[6] |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Strong, non-nucleophilic bases are often required. Cs₂CO₃ is highly effective but K₃PO₄ can be a good alternative. The choice can influence reaction kinetics and side reactions. |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents. An excess ensures complete consumption of the limiting heteroaryl chloride. |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v) | Dioxane is an excellent solvent for many organic substrates, and the presence of water is often crucial for activating the boronic acid with the base and facilitating the transmetalation step.[6][17] |
| Reaction Vessel | Microwave vial or Schlenk tube | For controlled heating and maintenance of an inert atmosphere. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[2] |
Experimental Workflow
The overall process from setup to final product is outlined below.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
Note: This procedure is for a 1.0 mmol scale reaction. Adjust volumes and masses accordingly.
-
Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water). Add this solvent mixture to the reaction vial via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%).
-
Reaction: Place the vial in a preheated oil bath or microwave reactor set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heteroaryl chloride is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst or a different precatalyst like a Buchwald-type system (e.g., Pd₂(dba)₃ with SPhos or XPhos).[6] |
| 2. Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry. | |
| 3. Poor Boronic Acid Quality | Use fresh, high-purity boronic acid. Protodeborylation (loss of the boronic acid group) can be a significant side reaction.[2] | |
| Protodeborylation of Boronic Acid | 1. High Temperature / Long Reaction Time | Try lowering the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| 2. Presence of Excess Water or Protic Sources | Use anhydrous solvents and a thoroughly dried base. Minimize the amount of water in the solvent system if possible, though some water is often necessary. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Ensure the reaction setup is thoroughly degassed and maintained under a strictly inert atmosphere. Oxygen can promote the oxidative homocoupling of boronic acids.[2] |
| 2. Inefficient Transmetalation | A different ligand/base/solvent combination may be needed to ensure the cross-coupling pathway is faster than the homocoupling pathway. | |
| Dehalogenation of Starting Material | 1. Catalyst-Mediated Hydrodehalogenation | This can occur as a side reaction. Using a different ligand or lowering the reaction temperature may mitigate this issue. |
| Inconsistent Results | 1. Inconsistent Base Quality | The hydration state and particle size of bases like K₃PO₄ can significantly impact the reaction. Grind the base into a fine powder and dry it in an oven before use. |
| 2. Trace Impurities | Ensure all glassware is scrupulously clean and solvents are of high purity. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on the rational selection of a highly active catalyst system, typically involving a palladium source with a bulky, electron-rich N-heterocyclic carbene or phosphine ligand, paired with a suitable base and solvent system. By understanding the underlying mechanistic principles and following a robust experimental protocol, researchers can effectively overcome the inherent difficulties of coupling this electron-deficient heteroaryl chloride, enabling the synthesis of novel molecules for drug discovery and materials science.
References
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed . National Center for Biotechnology Information. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society . ACS Publications. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry . NROChemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics . ACS Publications. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar . Semantic Scholar. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University . Harvard University. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry . ACS Publications. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters . ACS Publications. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF . ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate . ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - Sci-Hub . Sci-Hub. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides . SpringerLink. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate . ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI . MDPI. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH . National Institutes of Health. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF . ResearchGate. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine in Agrochemical Synthesis
Introduction: The Significance of Trifluoromethylpyridines in Modern Agrochemicals
The incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has become a cornerstone of modern agrochemical design. This moiety is prized for its ability to enhance crucial physicochemical properties such as metabolic stability, lipophilicity, and bioavailability of active ingredients.[1] Trifluoromethylpyridines are key structural motifs in a wide array of commercial herbicides, fungicides, and insecticides.[2][3] The subject of this guide, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, is a versatile, though not widely documented, intermediate. Its strategic importance lies in the dual reactivity of the chloro and ethylsulfanyl groups, offering a flexible platform for the synthesis of novel agrochemical candidates.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed insights into the synthesis and potential applications of this valuable building block. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Physicochemical Properties and Structural Features
The reactivity and utility of this compound are dictated by its unique electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the chloro and ethylsulfanyl substituents.
| Property | Value (Predicted) |
| Molecular Formula | C8H7ClF3NS |
| Molecular Weight | 257.66 g/mol |
| Boiling Point | Approx. 250-270 °C |
| Density | Approx. 1.4 g/cm³ |
| Solubility | Soluble in most organic solvents |
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target intermediate via nucleophilic aromatic substitution.
Detailed Protocol: Synthesis of this compound
This protocol is based on analogous transformations found in the literature for the selective substitution of chloro-pyridines.
Materials:
-
2,6-Dichloro-4-trifluoromethyl-pyridine
-
Sodium ethanethiolate (or ethanethiol and a non-nucleophilic base like sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 2,6-dichloro-4-trifluoromethyl-pyridine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: In a separate flask, prepare a solution of sodium ethanethiolate (1.0-1.1 eq) in anhydrous DMF. Alternatively, carefully add sodium hydride (1.1 eq) to a solution of ethanethiol (1.1 eq) in DMF at 0 °C, and stir for 30 minutes to form the thiolate in situ.
-
Reaction: Slowly add the sodium ethanethiolate solution to the solution of the starting material at room temperature. The reaction is typically exothermic and should be monitored.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expert Insights: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic thiolate anion, which accelerates the SNAr reaction. The reaction temperature should be carefully controlled to favor mono-substitution and minimize the formation of the di-substituted by-product.
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
This compound is a valuable intermediate for the synthesis of a variety of potential agrochemicals. The remaining chloro group can be further functionalized, and the ethylsulfanyl group can be oxidized to a sulfoxide or sulfone, which are common toxophores in agrochemicals.
Potential Synthetic Transformations
Caption: Potential derivatization pathways for the target intermediate in agrochemical synthesis.
Protocol: Synthesis of a 2-Amino-6-ethylsulfonyl-4-trifluoromethyl-pyridine Derivative
This protocol illustrates a two-step transformation to a potential herbicidal or insecticidal scaffold.
Step 1: Oxidation to the Sulfone
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting material (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfone, which can be purified by recrystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
2-Chloro-6-ethylsulfonyl-4-trifluoromethyl-pyridine
-
Desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or dioxane)
Procedure:
-
Combine the sulfone (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq) in the chosen solvent.
-
Heat the reaction mixture to a temperature appropriate for the specific amine and substrate (typically 50-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Trustworthiness and Self-Validation: Each step in these protocols includes a monitoring phase (TLC, GC-MS, or LC-MS) to ensure the reaction is proceeding as expected and to confirm the identity of the products. The purification steps are designed to yield high-purity materials suitable for further synthetic elaboration or biological testing. The principles behind these reactions, namely the oxidation of sulfides and nucleophilic aromatic substitution on electron-deficient pyridines, are well-established and widely documented in organic chemistry literature.[6]
Conclusion
This compound, while not a widely commercialized intermediate, represents a powerful platform for the discovery of new agrochemicals. Its synthesis, achievable through robust and scalable chemical transformations, and its potential for diverse functionalization make it a target of interest for research and development in the agrochemical sector. The protocols and insights provided in this guide are intended to empower scientists to explore the full potential of this and related trifluoromethylpyridine building blocks.
References
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
Hall, R. G., et al. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. Available at: [Link]
-
Li, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4871–4884. Available at: [Link]
-
Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. Available at: [Link]
-
Gibson, K. J., D'Alarcao, M., & Leonard, N. J. (1985). Rearrangements of azabiphenylenes. The impact of nitrogen number and position. The Journal of Organic Chemistry, 50(14), 2462–2468. Available at: [Link]
- European Patent Office. (1980). EP0021453A2: 2-Chloro-5-trichloromethylpyridine. Google Patents.
-
Channapur, M., et al. (2022). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(21), e202200965. Available at: [Link]
- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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Application Note and Protocol: A Scalable Synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, a key building block in the development of various pharmaceutical and agrochemical agents. The protocol herein is designed for robustness and scalability, focusing on a nucleophilic aromatic substitution (SNAr) approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and address critical safety and handling considerations.
Introduction: The Significance of the Target Compound
The incorporation of a trifluoromethyl group and a sulfur linkage into a pyridine scaffold often imparts desirable physicochemical properties to bioactive molecules. These include enhanced metabolic stability, increased lipophilicity, and improved membrane permeability. As such, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its structural motifs are found in various developmental drugs and agrochemicals.[1][2]
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of the target compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines, where the ring nitrogen atom activates the ortho and para positions towards nucleophilic attack.[3][4]
Our starting material, 2,6-Dichloro-4-(trifluoromethyl)pyridine, possesses two electronically equivalent chlorine atoms at the 2 and 6 positions.[5] The reaction with a sulfur-based nucleophile, sodium ethanethiolate, will result in the monosubstitution of one of the chlorine atoms.[5]
The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing trifluoromethyl group and the ring nitrogen.[4][5]
Caption: Generalized mechanism for the SNAr reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 39890-98-7 | 215.99 | ≥97% | Sigma-Aldrich |
| Sodium ethanethiolate | 811-51-8 | 84.12 | ≥95% | Sigma-Aldrich[6] |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ≥99.5% | Sigma-Aldrich |
| Hexanes | 110-54-3 | 86.18 | ≥98.5% | Sigma-Aldrich |
| Saturated aqueous sodium chloride (Brine) | 7647-14-5 | 58.44 | - | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ≥99% | Sigma-Aldrich |
Detailed Experimental Protocol
Reaction Setup
Caption: Diagram of the reaction apparatus.
-
To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel, add 2,6-Dichloro-4-(trifluoromethyl)pyridine (21.6 g, 100 mmol).
-
Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (200 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate dry flask, prepare a solution of sodium ethanethiolate (8.83 g, 105 mmol) in anhydrous DMF (50 mL). Caution: Sodium ethanethiolate is moisture-sensitive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.[7][8]
-
Transfer the sodium ethanethiolate solution to the addition funnel.
Reaction Execution
-
Cool the reaction mixture in the three-neck flask to 0 °C using an ice-water bath.
-
Slowly add the sodium ethanethiolate solution dropwise from the addition funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a 1 L beaker containing ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a pale yellow oil.
Safety and Handling Precautions
-
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound is toxic if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Ethanethiolate: This reagent is corrosive and reacts violently with water.[6][9] It causes severe skin burns and eye damage.[6] Always handle in a dry, inert atmosphere and wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.[7][8]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35 (s, 1H), 7.21 (s, 1H), 3.15 (q, J = 7.4 Hz, 2H), 1.45 (t, J = 7.4 Hz, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -63.5 |
| MS (ESI) | m/z 242.0 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature (monitor for byproduct formation). |
| Moisture in the reaction | Ensure all glassware is oven-dried and reagents are anhydrous. | |
| Formation of Di-substituted Product | Excess sodium ethanethiolate or prolonged reaction time at elevated temperature. | Use a slight excess of the nucleophile (1.05 eq.) and carefully monitor the reaction progress. |
| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.
References
- AK Scientific, Inc.
- ChemicalBook.
- Benchchem.
- ResearchGate.
- Guidechem.
- PubChem.
- ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025-08-06).
- Santa Cruz Biotechnology.
- Guidechem. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.
- Guidechem. How to prepare and use 2-Chloro-6-(trifluoromethyl)pyridine efficiently? - FAQ.
- YouTube.
- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018-10-17).
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- Benchchem. Application Notes and Protocols: Multicomponent Kröhnke Reaction for the Synthesis of 2-Trifluoromethyl Pyridines.
- ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.
- Quick Company. Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine.
- Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Refubium - Freie Universität Berlin.
- ResearchGate. (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. (2025-08-07).
- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015-10-08).
- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7.
- Benchchem. Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)
- Sigma-Aldrich. This compound | 1160995-02-7.
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Application Notes and Protocols for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine in Drug Discovery
Introduction: A Trifecta of Functionality for Modern Medicinal Chemistry
The strategic incorporation of fluorine-containing heterocycles is a cornerstone of modern drug design, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Within this class, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine stands out as a highly versatile and promising building block. Its structure presents a unique trifecta of reactive and modulating groups:
-
A 2-Chloro Substituent: This position is highly activated for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, serving as a versatile handle for introducing a wide array of molecular fragments.[4][5]
-
A 4-Trifluoromethyl Group: This potent electron-withdrawing group significantly enhances the electrophilicity of the pyridine ring, thereby increasing the reactivity of the 2-chloro position.[6] Furthermore, the CF₃ group itself is a valuable pharmacophore, known to improve cell membrane permeability, block metabolic hotspots, and enhance binding interactions.[1][7]
-
A 6-Ethylsulfanyl Group: This thioether moiety increases lipophilicity and offers an additional site for potential late-stage functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can fine-tune solubility and hydrogen bonding capabilities.
This combination makes this compound an exemplary scaffold for generating diverse libraries of compounds in the pursuit of novel therapeutic agents. These application notes provide detailed protocols and scientific rationale for leveraging its reactivity in key synthetic transformations central to drug discovery.
Physicochemical Properties and Safety Data
A summary of key data for this compound is provided below. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling.
| Property | Value | Source |
| CAS Number | 1160995-02-7 | Sigma-Aldrich |
| Molecular Formula | C₈H₇ClF₃NS | Sigma-Aldrich |
| Molecular Weight | 257.66 g/mol | Sigma-Aldrich |
| Appearance | Not specified (typically a liquid or low-melting solid) | Inferred |
| Hazards | Acute toxicity, Skin irritation, Eye irritation | Inferred from similar compounds[8] |
Application 1: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale & Mechanistic Insight
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong inductive and mesomeric electron-withdrawing nature of the trifluoromethyl group at the C4 position. Consequently, the C2 and C6 positions of the ring are highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (SNAr).
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. The negative charge is stabilized by resonance, particularly by delocalization onto the electronegative pyridine nitrogen. In the subsequent, rapid elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[9]
Representative Protocol: Amination with a Primary Amine
This protocol describes a general procedure for the SNAr reaction between this compound and a generic primary amine. The conditions are based on established methods for similar activated chloro-pyridines.[5][10]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine, morpholine) (1.2 - 1.5 eq)
-
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel (round-bottom flask or microwave vial), magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Reagent Addition: Add the primary amine (1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. For less reactive amines, microwave irradiation (100-150 °C) can significantly accelerate the reaction.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-amino-6-ethylsulfanyl-4-trifluoromethyl-pyridine derivative.
| Suitable Nucleophiles | Product Class | Notes |
| Primary/Secondary Amines | 2-Aminopyridines | Wide scope, often accelerated by heat or microwave. |
| Alcohols (as alkoxides) | 2-Alkoxypyridines | Requires a strong base (e.g., NaH) to pre-form the alkoxide. |
| Thiols (as thiolates) | 2-Thioetherpyridines | Can be performed with a milder base like K₂CO₃. |
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position also serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for constructing C-N and C-C bonds.[11]
A. Buchwald-Hartwig Amination
Scientific Rationale & Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, offering broader substrate scope and milder conditions than many classical methods.[1][12] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a specialized phosphine ligand. The generally accepted catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the rate-limiting reductive elimination step.[13]
Representative Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of the title compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.[7][14]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5 - 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (Schlenk tube or microwave vial), inert atmosphere setup
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), ligand (e.g., XPhos, 0.02 eq), and base (e.g., NaOt-Bu, 1.5 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq). Finally, add the anhydrous, deoxygenated solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
B. Suzuki-Miyaura Cross-Coupling
Scientific Rationale & Mechanistic Insight: The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures common in pharmaceuticals.[11][15] The reaction couples an organoboron species (boronic acid or ester) with an organic halide. The catalytic cycle is similar in principle to the Buchwald-Hartwig amination, involving:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, typically facilitated by a base which activates the boronic acid. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments couple and are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling the title compound with an arylboronic acid.[3][16]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O)
-
Reaction vessel, inert atmosphere setup
Procedure:
-
Vessel Preparation: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Solvent and Base Addition: Purge the vessel with an inert gas (N₂ or Ar). Add the organic solvent (e.g., Dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃).
-
Reaction Conditions: Heat the biphasic mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C(sp²)-N | C(sp²)-C(sp²) |
| Coupling Partner | Primary/Secondary Amine | Boronic Acid / Ester |
| Typical Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Pd(PPh₃)₄ / Pd(dppf)Cl₂ |
| Typical Ligand | Bulky Phosphines (XPhos, etc.) | Phosphines (PPh₃, dppf) |
| Typical Base | Strong, non-nucleophilic (NaOt-Bu) | Weaker, aqueous (Na₂CO₃) |
| Solvent | Anhydrous (Toluene, Dioxane) | Biphasic (Dioxane/H₂O) |
Conclusion
This compound is a potent and versatile building block for drug discovery programs. Its activated 2-chloro position provides a reliable handle for introducing molecular diversity through robust and well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this compound in the synthesis of novel, biologically active molecules.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Pyridines in Modern Drug Discovery.
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. Available from: [Link]
-
J.P. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7078. Available from: [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 250-265. Available from: [Link]
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF. Available from: [Link]
-
Rivera-Fuentes, P., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 18, 1106-1112. Available from: [Link]
- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
M. C. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. The Journal of Organic Chemistry, 83(21), 13426–13433. Available from: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-20. Available from: [Link]
-
ResearchGate. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Available from: [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465. Available from: [Link]
-
Williams, A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(32), 11414–11421. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
-
PubChem. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link]
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Application Notes & Protocols for Reactions Involving 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Introduction
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is a highly functionalized heterocyclic compound of significant interest in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability, while the chloro and ethylsulfanyl groups provide versatile handles for further chemical modification.[2] The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for metal-catalyzed cross-coupling reactions. The ethylsulfanyl moiety can be retained or selectively oxidized to the corresponding sulfoxide or sulfone to modulate the molecule's physicochemical properties.[3]
However, the unique combination of these functional groups—a basic pyridine nitrogen, an oxidizable sulfur atom, and a hydrolytically stable but activating trifluoromethyl group—necessitates carefully designed work-up and purification procedures. This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the successful isolation of products derived from this important synthetic intermediate.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the substrate's properties is paramount for safe handling and effective protocol design. The trifluoromethyl group significantly influences the basicity of the pyridine nitrogen, making it less basic than pyridine itself.
Safety is non-negotiable. This compound and its derivatives should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6] An eyewash station and safety shower must be readily accessible.[7]
| Property | Value / Observation | Rationale & Implication for Work-up |
| Molecular Formula | C₈H₇ClF₃NS | --- |
| Appearance | Varies; often a solid or oil | Physical state affects handling and dissolution during work-up. |
| Pyridine Nitrogen | Weakly Basic | The electron-withdrawing CF₃ group reduces basicity. While an acidic wash can still protonate the nitrogen, a lower pH (e.g., 1M HCl) may be required for efficient extraction into the aqueous phase compared to more basic pyridines.[8] |
| Ethylsulfanyl Group | Prone to Oxidation | Avoid unnecessarily harsh oxidizing conditions during work-up unless oxidation is the intended reaction. Standard aqueous washes are generally safe.[3] |
| Trifluoromethyl Group | Chemically Robust | Highly stable to typical work-up conditions (aqueous acid/base, common organic solvents).[9] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, etc.) | Facilitates extraction into organic phases. |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[7] | Strict adherence to safety protocols is required.[5][10] Avoid generating dust or aerosols.[5] |
General Principles for Work-up Design
The goal of a work-up is to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts.[11] For reactions involving this compound, the strategy hinges on exploiting the differences in acidity, basicity, and solubility between the components of the reaction mixture.
Aqueous Washes: The Chemist's Toolkit
-
Acidic Wash (e.g., 1M HCl, sat. aq. NH₄Cl):
-
Causality: This step is designed to remove basic impurities. The acidic solution protonates the pyridine nitrogen of any unreacted starting material or basic byproducts, forming a water-soluble salt that partitions into the aqueous layer.[12][13] A saturated ammonium chloride wash is a milder alternative for acid-sensitive products.
-
-
Basic Wash (e.g., sat. aq. NaHCO₃, Na₂CO₃):
-
Causality: This wash neutralizes any remaining acid from the reaction (e.g., HCl generated in a substitution) or from a prior acidic wash. Sodium bicarbonate is generally preferred as its reaction with strong acids produces CO₂, indicating the neutralization process is occurring.[11] Caution: Always vent the separatory funnel frequently when using bicarbonate, as pressure from CO₂ evolution can build up.[11]
-
-
Brine Wash (sat. aq. NaCl):
-
Causality: This final wash serves two purposes. First, it removes the majority of the water dissolved in the organic layer, reducing the burden on the drying agent. Second, it helps to break up emulsions by increasing the ionic strength of the aqueous phase.[13]
-
Standardized Work-up Protocols
The following protocols are designed for a typical reaction scale of 1-10 mmol. Solvent volumes should be adjusted proportionally for different scales.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This protocol is applicable when the 2-chloro group is displaced by a nucleophile (e.g., an amine, alkoxide, or thiolate).
Step-by-Step Methodology:
-
Reaction Quenching:
-
Cool the reaction vessel to room temperature (or 0 °C if the reaction is exothermic).
-
Slowly add deionized water to the reaction mixture with stirring. Scientist's Note: This step hydrolyzes reactive intermediates and begins the process of dissolving inorganic salts.
-
-
Solvent Dilution & Phase Separation:
-
Transfer the quenched mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume roughly 2-3 times that of the initial reaction solvent.[14]
-
Separate the organic and aqueous layers. Retain the organic layer.
-
-
Aqueous Extraction:
-
Extract the aqueous layer with the same organic solvent (2 x additional portions) to recover any dissolved product. Combine all organic layers.[15]
-
-
Sequential Washing of Combined Organics:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and wash the filter cake with a small amount of fresh solvent.[14]
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
Protocol 3.2: Palladium-Catalyzed Cross-Coupling Reactions
This protocol is tailored for Suzuki, Buchwald-Hartwig, or similar reactions where residual palladium catalyst must be removed.
Step-by-Step Methodology:
-
Initial Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).[12]
-
-
Catalyst Removal:
-
Filter the diluted reaction mixture through a pad of Celite® or silica gel in a fritted funnel.[12][16]
-
Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Scientist's Note: This is a critical step. Palladium residues can interfere with subsequent reactions and spectroscopic analysis. Celite filtration physically removes the heterogeneous catalyst particles.
-
-
Aqueous Work-up:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.[16]
-
-
Purification:
-
Purify the crude product via flash column chromatography.
-
Protocol 3.3: Oxidation of the Ethylsulfanyl Group
This protocol is for reactions where the sulfur is oxidized to a sulfoxide or sulfone, typically using an oxidizing agent like m-CPBA or hydrogen peroxide.
Step-by-Step Methodology:
-
Quenching the Oxidant:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a quenching solution.
-
For peroxy-acids (e.g., m-CPBA): Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir until a test with starch-iodide paper indicates no remaining oxidant.[13]
-
For H₂O₂: A similar quench with Na₂SO₃ is effective.
-
-
-
Solvent Dilution & Phase Separation:
-
Dilute the mixture with ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
-
Aqueous Washes:
-
Wash the organic layer with saturated aqueous NaHCO₃. This is crucial for removing acidic byproducts like m-chlorobenzoic acid. Repeat this wash 2-3 times.[13]
-
Wash with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
-
Purification:
-
Purify by flash column chromatography or recrystallization. The resulting sulfoxide/sulfone will be significantly more polar than the starting sulfide.
-
Visual Workflow Summaries
The following diagrams illustrate the logical flow of the primary work-up procedures.
Caption: Standard Extractive Work-up Workflow.
Caption: Work-up for Palladium-Catalyzed Reactions.
References
- Gujarat Fluorochemicals Limited. (n.d.). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY.
- ChemicalBook. (2025). 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-6-(trichloromethyl)pyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- GreenNCE. (2026). The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide.
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2024). Removing Pyridine : r/chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Toray Fine Chemicals Co., Ltd. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- ResearchGate. (n.d.). Oxidation of organosulfur compounds promoted by continuous-flow chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gfl.co.in [gfl.co.in]
- 5. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction yield for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we move beyond simple protocols to dissect the underlying principles of the synthesis, troubleshoot common challenges, and provide robust, field-tested methodologies to optimize your reaction yields and product purity.
Section 1: Synthesis Overview & Core Mechanism
The target compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting material, 2,6-dichloro-4-(trifluoromethyl)pyridine. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group at the C4 position synergistically reduce the electron density of the aromatic ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles, particularly at the C2 and C6 positions, which bear a partial positive charge.[1][2]
The reaction proceeds by substituting one of the chlorine atoms with an ethanethiolate nucleophile. Chlorine is an effective leaving group in this activated system.[3]
Caption: General workflow for the SNAr synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
A: This is a frequent issue that typically points to one of three areas: the quality of the nucleophile, the reaction conditions, or the purity of your reagents.
-
Cause 1: Ineffective Nucleophile. The true nucleophile is the ethanethiolate anion (EtS⁻), not neutral ethanethiol (EtSH). Incomplete deprotonation of ethanethiol results in a significantly less reactive nucleophile, stalling the reaction.
-
Cause 2: Presence of Oxygen. The ethanethiolate anion is highly susceptible to oxidative dimerization, forming diethyl disulfide (EtS-SEt). This side reaction irreversibly consumes your nucleophile.
-
Cause 3: Inappropriate Solvent. SNAr reactions require polar aprotic solvents (e.g., DMF, DMSO, THF) to solvate the cationic counter-ion (e.g., Na⁺) and present a "naked," highly reactive nucleophile. Protic solvents (e.g., ethanol, water) will protonate the thiolate, deactivating it.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: When preparing the sodium ethanethiolate, ensure the base (e.g., sodium hydride) is fresh and added in a slight excess (1.05-1.1 equivalents). Allow sufficient time for the deprotonation to complete (cessation of H₂ gas evolution if using NaH) before adding the pyridine substrate.
-
Maintain an Inert Atmosphere: The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) from start to finish. This involves using oven-dried glassware and employing Schlenk line or glovebox techniques.
-
Verify Solvent Choice and Purity: Use anhydrous, high-purity polar aprotic solvents. If you suspect your solvent has absorbed moisture, consider using a freshly opened bottle or drying it over molecular sieves.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My analysis (TLC, GC-MS) shows a significant amount of a higher molecular weight byproduct. What is it and how do I prevent it?
A: The most likely byproduct is 2,6-bis(ethylsulfanyl)-4-(trifluoromethyl)pyridine, resulting from a double substitution. The mono-substituted product is also an activated substrate for SNAr, and if conditions are not carefully controlled, it can react further.
Prevention Strategies:
-
Stoichiometry is Key: Use a slight deficit or exactly one equivalent of the nucleophile relative to the 2,6-dichloro-4-(trifluoromethyl)pyridine substrate. A common starting point is 0.95 equivalents of sodium ethanethiolate.
-
Control Temperature: Add the nucleophile solution slowly to the substrate solution at a reduced temperature (e.g., 0 °C) to dissipate the heat of reaction and improve selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or GC. Once the starting material is consumed, quench the reaction promptly to prevent the slower, secondary substitution from occurring.
| Parameter | Standard Condition (for Mono-substitution) | Condition Favoring Di-substitution |
| Nucleophile Equiv. | 0.95 - 1.0 | > 1.1 |
| Temperature | 0 °C to Room Temp | Room Temp or Elevated |
| Reaction Time | Monitored to completion (typically 1-4h) | Extended / Unmonitored |
Q3: How do I effectively purify the final product away from unreacted starting material and side products?
A: Purification is typically achieved via flash column chromatography on silica gel.
-
Solvent System: A non-polar/moderately polar solvent system is effective. A gradient of ethyl acetate in hexanes (or heptanes) is a standard choice. Start with 100% hexanes and gradually increase the ethyl acetate concentration.
-
Elution Order: The less polar starting material (2,6-dichloro-4-(trifluoromethyl)pyridine) will elute first, followed by the desired mono-substituted product. The more polar di-substituted byproduct will elute last.
-
Visualization: The compounds are often UV-active due to the pyridine ring. Use a TLC plate with a fluorescent indicator (254 nm) for visualization. Staining with potassium permanganate can also be effective.
Section 3: Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize based on their specific equipment and reagent purity.
Protocol 3.1: Standard Synthesis of this compound
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethanethiol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate & Hexanes for chromatography
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Nucleophile Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium hydride (e.g., 0.44 g, 11.0 mmol, 1.1 equiv).
-
Wash the NaH three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.
-
Suspend the washed NaH in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanethiol (e.g., 0.74 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe. Caution: H₂ gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This forms a solution/suspension of sodium ethanethiolate.
-
-
SNAr Reaction:
-
In a separate 250 mL flame-dried flask, dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (e.g., 2.16 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (40 mL).
-
Cool this solution to 0 °C.
-
Slowly transfer the prepared sodium ethanethiolate solution to the substrate solution via cannula over 20-30 minutes.
-
Monitor the reaction by TLC (e.g., 10% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed (typically 1-3 hours), proceed to the workup.
-
-
Workup & Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
-
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
-
Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Automated Optimization under Dynamic Flow Conditions. ChemRxiv. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
Sources
Improving regioselectivity with 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions for researchers, chemists, and drug development professionals utilizing this versatile heterocyclic building block. Our aim is to help you maximize your experimental success by understanding the core principles governing its reactivity and anticipating potential challenges.
Compound Profile: Understanding the Fundamentals
This compound is a highly functionalized, electron-deficient pyridine derivative. Its reactivity and the resulting regioselectivity are dictated by the unique electronic and steric interplay of its three substituents. A foundational understanding of these effects is critical for successful application.
-
Pyridine Core: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic deactivates the ring toward electrophilic aromatic substitution but makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[1][2]
-
4-Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety dramatically increases the electrophilicity of the pyridine ring.[3] Its strong inductive effect significantly activates the C2 and C6 positions for nucleophilic attack.
-
2-Chloro (-Cl) Group: The chlorine atom at the C2 position serves as an excellent leaving group in SNAr reactions.[2][4] This position is electronically primed for substitution due to the combined electron-withdrawing effects of the ring nitrogen and the 4-CF₃ group. It is also the primary site for transition-metal-catalyzed cross-coupling reactions.
-
6-Ethylsulfanyl (-SEt) Group: The thioether at the C6 position introduces steric bulk, which can influence the approach of reagents. While sulfur can donate electron density via resonance, its effect in this highly electron-poor system is complex. It may also serve as a coordinating group for organometallic reagents under specific conditions.
The confluence of these features makes the C2-chloro position the overwhelmingly favored site for substitution reactions, providing a reliable handle for achieving high regioselectivity.
Caption: Predicted reactivity map based on substituent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most predictable reaction for this compound? The most reliable and regioselective reaction is a Nucleophilic Aromatic Substitution (SNAr) at the C2 position, displacing the chloride. The pyridine nitrogen and the powerful electron-withdrawing 4-CF₃ group synergistically activate this site, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).[5][6]
Q2: How does the 4-CF₃ group specifically control regioselectivity? The 4-CF₃ group acts as a strong "para" activator relative to the C2 position. In the mechanism of SNAr, a negatively charged intermediate (Meisenheimer complex) is formed.[6] The CF₃ group helps stabilize this intermediate through induction, lowering the activation energy for nucleophilic attack at the C2 (and C6) positions.[3] This electronic stabilization is the key to achieving high regioselectivity.
Q3: Can this compound be used in Suzuki-Miyaura or other cross-coupling reactions? Yes, absolutely. The C2-Cl bond is an excellent handle for various palladium- or nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), Buchwald-Hartwig (with amines/alcohols), and Negishi (with organozinc reagents).[7][8][9] Regioselectivity is inherent to the process, as the C-Cl bond is the reactive site for oxidative addition to the metal catalyst.[10]
Q4: Will the ethylsulfanyl (-SEt) group interfere with my reaction? The thioether is generally stable under most SNAr and many cross-coupling conditions. However, sulfur-containing compounds can sometimes act as catalyst poisons, particularly for palladium catalysts.[11] This is a potential cause of low reactivity in cross-coupling reactions (see Troubleshooting Guide 2). For reactions involving strong organometallic bases (e.g., organolithiums), there is a possibility of undesired reactivity at the thioether or adjacent positions.
Q5: What are the recommended handling and storage procedures? Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It is an organic halide and sulfur-containing compound; avoid inhalation and skin contact. Store in a cool, dry place away from strong oxidizing agents, in a tightly sealed container.
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Conversion | 1. Insufficiently Nucleophilic Reagent: The incoming nucleophile may not be strong enough to attack the electron-deficient ring. 2. Poor Solvent Choice: The solvent may not adequately solvate the reactants or the intermediate. Polar aprotic solvents are typically required. 3. Low Reaction Temperature: The activation energy for the reaction, though lowered by the CF₃ group, has not been overcome. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ, increasing its reactivity. For alcohols or thiols, use a strong base like NaH or KOtBu to generate the more potent alkoxide/thiolate. 2. Optimize Solvent: Switch to a polar aprotic solvent like DMF, DMSO, NMP, or DMAc. These solvents are effective at solvating the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[1] 3. Increase Temperature: Gently heat the reaction (e.g., 60-120 °C). Monitor by TLC or LC-MS to avoid decomposition. |
| Formation of Unidentified Side Products | 1. Competing Reaction Sites: With ambident nucleophiles, reaction may occur at an undesired atom. 2. Decomposition: The starting material or product may be unstable to the reaction conditions (e.g., very high temperature or strongly basic/acidic conditions). 3. Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions. | 1. Modify Nucleophile/Conditions: Protect reactive functional groups on the nucleophile. The choice of counter-ion and solvent can also influence the site of attack (see Hard-Soft Acid-Base theory).[12] 2. Milder Conditions: Reduce the reaction temperature and extend the reaction time. Use a milder base if possible. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 3. Solvent Selection: If decomposition is suspected, switch to a more robust solvent like DMSO or sulfolane. |
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Failed Reaction or Low Yield | 1. Catalyst Inhibition: The pyridine nitrogen and/or the sulfur of the -SEt group can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with 2-substituted pyridines.[11][13] 2. Ineffective Base/Solvent System: The base is crucial for the transmetalation step in the catalytic cycle.[10] Its effectiveness is highly dependent on the solvent. 3. Decomposition of Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, especially under harsh conditions.[13] | 1. Ligand Selection is Critical: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the reductive elimination step and can mitigate catalyst inhibition.[13] Nickel catalysts with ligands like bathophenanthroline have also shown success with challenging 2-chloropyridines.[7] 2. Screen Bases and Solvents: For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Pair them with solvents like 1,4-dioxane/H₂O, DME, or toluene. Anhydrous conditions with bases like KF or CsF can also be effective.[13] 3. Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable than their corresponding boronic acids. Use freshly prepared or high-purity reagents. |
| Homocoupling of Boronic Acid/Ester | 1. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the organoboron reagent. 2. Slow Oxidative Addition/Transmetalation: If the main catalytic cycle is slow, the competing homocoupling pathway can become significant. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with argon or nitrogen for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize Catalyst System: A more active catalyst/ligand combination (see above) can accelerate the desired cross-coupling cycle, outcompeting the homocoupling side reaction. |
| Protodehalogenation (C-Cl bond is replaced by C-H) | 1. Presence of Water/Protic Sources: The organopalladium intermediate can be protonated, leading to loss of the halide. 2. β-Hydride Elimination: If coupling with an alkylboron reagent that has β-hydrogens, this can be a competing pathway.[14] | 1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Use an anhydrous base like K₃PO₄ or CsF. 2. Ligand Choice: Bulky ligands can disfavor β-hydride elimination by preventing the required conformation of the alkyl chain.[14] |
Experimental Protocols & Visualization
Protocol: Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol provides a robust starting point for coupling an arylboronic acid at the C2 position. Optimization of ligand, base, and temperature may be required for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Degassing: Sparge the resulting slurry with argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand (see table below).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation 1 (General) | Recommendation 2 (Challenging Substrates) |
| Palladium Precatalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | None (with Pd(PPh₃)₄) | SPhos or XPhos (2-4 mol%) |
| Base | K₂CO₃ or Na₂CO₃ (2.5 equiv) | K₃PO₄ or CsF (3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or DME (anhydrous) |
| Temperature | 90-100 °C | 100-110 °C |
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Challenges in the functionalization of pyridines. ResearchGate.
-
Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health.
-
Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate.
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.
-
Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Universität Freiburg.
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C.... ResearchGate.
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
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- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in Reactions of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. This guide is designed to provide expert advice and troubleshooting strategies for common issues encountered during the synthesis and subsequent reactions of this versatile building block. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have compiled this resource to help you navigate potential challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the potential impurities from this synthesis?
The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-4-trifluoromethylpyridine with an ethanethiolate salt, such as sodium ethanethiolate.[1][2] While this reaction is generally efficient, several byproducts can arise.
Potential Impurities from Synthesis:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2,6-dichloro-4-trifluoromethylpyridine.
-
Disubstituted Byproduct: Over-reaction can lead to the formation of 2,6-bis(ethylsulfanyl)-4-trifluoromethylpyridine.
-
Hydrolysis Product: The presence of water can lead to the hydrolysis of the chloro group, forming 2-Hydroxy-6-ethylsulfanyl-4-trifluoromethyl-pyridine.
-
Oxidation Product: The ethylsulfanyl group is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, particularly if the reaction is exposed to air for extended periods at elevated temperatures.
dot graph "Synthetic_Byproducts" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Potential byproducts in the synthesis of this compound.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in the Synthesis Step
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted 2,6-dichloro-4-trifluoromethylpyridine.
-
The isolated yield of this compound is below expectations.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent | The molar ratio of sodium ethanethiolate to the starting material may be too low. | Use a slight excess (1.1-1.2 equivalents) of sodium ethanethiolate to drive the reaction to completion. |
| Low Reaction Temperature | The activation energy for the nucleophilic substitution may not be reached. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Be cautious of potential side reactions at higher temperatures. |
| Poor Solvent Choice | The solvent may not be suitable for dissolving the reactants or facilitating the reaction. | Aprotic polar solvents like DMF or DMSO are generally effective for SNAr reactions. Ensure the solvent is anhydrous to prevent hydrolysis. |
| Deactivated Nucleophile | The sodium ethanethiolate may have degraded due to improper storage or handling. | Use freshly prepared or properly stored sodium ethanethiolate. |
Experimental Protocol: Synthesis of this compound
-
To a solution of 2,6-dichloro-4-trifluoromethylpyridine (1.0 eq) in anhydrous DMF, add sodium ethanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Presence of Disubstituted Byproduct (2,6-bis(ethylsulfanyl)-4-trifluoromethylpyridine)
Symptoms:
-
A spot with a different Rf value appears on the TLC plate.
-
GC-MS or LC-MS analysis shows a peak with a mass corresponding to the disubstituted product.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Excess Nucleophile | A large excess of sodium ethanethiolate can promote the second substitution reaction. | Carefully control the stoichiometry of the nucleophile. A slight excess is often sufficient. |
| Prolonged Reaction Time or High Temperature | Forcing the reaction conditions can lead to the formation of the thermodynamically more stable disubstituted product. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. |
dot graph "Disubstitution_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Reaction pathway showing the formation of the disubstituted byproduct.
Issue 3: Hydrolysis of the Trifluoromethyl Group
Symptoms:
-
Formation of a byproduct with a mass corresponding to the replacement of the CF3 group with a carboxylic acid (COOH) or other hydrolyzed species.[3]
-
Changes in the 19F NMR spectrum.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Strongly Basic or Acidic Conditions | The trifluoromethyl group can be susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures. | Maintain neutral or mildly basic/acidic conditions during the reaction and work-up. Use a non-nucleophilic base if necessary. |
| Presence of Water at High Temperatures | Water can act as a nucleophile to initiate the hydrolysis of the CF3 group. | Use anhydrous solvents and reagents. If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time. |
Analytical Methods for Byproduct Identification
A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of byproducts.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the reaction progress and detecting the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts. The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of each component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the proton environment in the molecule.
-
13C NMR: Helps to identify the carbon skeleton and the presence of different functional groups.
-
19F NMR: Particularly useful for confirming the integrity of the trifluoromethyl group and detecting any side reactions involving this moiety.
-
Table 1: Expected Analytical Data for Key Compounds
| Compound | Expected 1H NMR Signals (approx. ppm) | Expected 13C NMR Signals (approx. ppm) | Key MS Fragment (m/z) |
| This compound | 7.5-7.8 (aromatic H), 3.1 (CH2), 1.4 (CH3) | 160-165 (C-S), 148-152 (C-Cl), 130-140 (C-CF3), 121 (q, CF3), 115-120 (aromatic C-H), 28 (CH2), 14 (CH3) | M+ |
| 2,6-dichloro-4-trifluoromethylpyridine | 7.8-8.0 (aromatic H) | 150-155 (C-Cl), 135-145 (C-CF3), 121 (q, CF3), 120-125 (aromatic C-H) | M+ |
| 2,6-bis(ethylsulfanyl)-4-trifluoromethylpyridine | 7.3-7.5 (aromatic H), 3.1 (CH2), 1.4 (CH3) | 162-168 (C-S), 130-140 (C-CF3), 121 (q, CF3), 110-115 (aromatic C-H), 28 (CH2), 14 (CH3) | M+ |
| 2-Hydroxy-6-ethylsulfanyl-4-trifluoromethyl-pyridine | 10-12 (OH), 7.0-7.3 (aromatic H), 3.1 (CH2), 1.4 (CH3) | 165-170 (C=O), 160-165 (C-S), 130-140 (C-CF3), 121 (q, CF3), 105-110 (aromatic C-H), 28 (CH2), 14 (CH3) | M+ |
dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Recommended analytical workflow for byproduct identification.
References
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
-
Synthesis of 2-Chloro-6-(2-phenoxyethoxy)-4-(trichloromethyl)pyridine. PrepChem. Available at: [Link]
-
Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: [Link]
- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents.
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. WorldOfChemicals. Available at: [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. National Center for Biotechnology Information. Available at: [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
-
13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. Available at: [Link]
-
Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. ResearchGate. Available at: [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution: Practice Problems. YouTube. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
2-Chloro-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. Available at: [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Sci-Hub. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available at: [Link]
-
Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][4]-Triazoles. ResearchGate. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Preventing decomposition of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Welcome to the technical support center for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and fundamental stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first line of defense against decomposition. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to moisture and air.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the ethylsulfanyl group and hydrolysis. |
| Light | Amber vial or dark location | Protects against potential light-induced degradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and reaction with container material. |
Q2: What classes of reagents are incompatible with this compound?
A2: Due to its functional groups, this compound is incompatible with several classes of reagents.[1][2] Co-storage or mixing with these should be avoided unless part of a controlled reaction.
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates, peracids) can oxidize the ethylsulfanyl (thioether) group to a sulfoxide or sulfone, altering the compound's reactivity and properties.[3][4]
-
Strong Bases: (e.g., alkali metal hydroxides, alkoxides) can promote nucleophilic substitution of the chlorine atom or potentially lead to other undesired reactions.
-
Strong Acids: Can potentially protonate the pyridine nitrogen, which may alter the electronic properties and stability of the molecule.
-
Potent Nucleophiles: (e.g., primary/secondary amines, thiols) can displace the chlorine atom at the 2-position, especially at elevated temperatures.[5][6][7][8]
Q3: What are the primary signs of decomposition?
A3: Visual inspection and analytical techniques can indicate decomposition. Signs include:
-
Color Change: Development of a yellow or brown hue from a previously colorless or pale-yellow liquid/solid.
-
Insolubility: Formation of precipitates or haziness in a solvent where it was previously fully soluble.
-
Analytical Discrepancies: Appearance of unexpected peaks in NMR, LC-MS, or GC-MS analysis. A common impurity to monitor for would be the hydroxylated derivative, 2-hydroxy-6-ethylsulfanyl-4-trifluoromethyl-pyridine, resulting from hydrolysis.
II. Troubleshooting Guide for Experimental Setbacks
This section provides a structured approach to diagnosing and resolving issues encountered during reactions involving this compound.
Issue 1: Low or No Yield of Desired Product; Starting Material Consumed
Possible Cause: Your starting material is likely decomposing under the reaction conditions.
Troubleshooting Protocol:
-
Analyze Reaction Conditions:
-
Temperature: High temperatures can accelerate decomposition. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack even at moderate temperatures.[9][10] Consider running the reaction at a lower temperature for a longer duration.
-
pH: The presence of strong bases or acids can lead to degradation. If your reaction requires a base, consider using a non-nucleophilic, hindered base. If acidic conditions are necessary, ensure they are anhydrous if water-mediated decomposition is suspected.
-
Nucleophiles: Are there any unintended nucleophiles present? This includes water in solvents, or reagents like primary or secondary amines. The chlorine at the 2-position is activated for nucleophilic aromatic substitution (SNAr).[5][8][11]
-
-
Solvent Purity:
-
Ensure solvents are anhydrous and deoxygenated, especially in reactions sensitive to water or oxygen. Moisture can act as a nucleophile, leading to the formation of the corresponding pyridone. Oxygen can promote oxidation of the thioether.
-
-
Inert Atmosphere:
-
If not already doing so, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the ethylsulfanyl group.
-
Issue 2: Formation of an Unexpected Side Product
Scenario A: Mass spectrometry indicates a mass increase of 16 or 32 amu.
-
Diagnosis: This strongly suggests oxidation of the ethylsulfanyl group to a sulfoxide (+16 amu) or a sulfone (+32 amu).[3][12]
-
Causality: The thioether is susceptible to oxidation by atmospheric oxygen (especially at elevated temperatures or in the presence of metal catalysts) or by oxidizing reagents present in the reaction mixture.
-
Solution:
-
Deoxygenate Solvents: Purge solvents with an inert gas before use.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of nitrogen or argon.
-
Check Reagent Purity: Verify that none of the reagents have peroxide impurities.
-
Scenario B: Mass spectrometry indicates a mass consistent with the loss of chlorine and addition of a solvent or reagent fragment.
-
Diagnosis: This points to a nucleophilic aromatic substitution (SNAr) reaction at the C2 position.[13]
-
Causality: The pyridine nitrogen and the electron-withdrawing trifluoromethyl group activate the C-Cl bond for nucleophilic attack.[10][14] Common nucleophiles include water, alcohols (if used as solvents), or amine-based reagents/catalysts.
-
Solution:
-
Use Anhydrous Conditions: If hydrolysis is the issue, use oven-dried glassware and anhydrous solvents.
-
Choose Solvents Carefully: Opt for aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) if possible.
-
Re-evaluate Base Choice: If a base is required, switch to a non-nucleophilic alternative like cesium carbonate or a hindered amine base (e.g., DBU, DIPEA), and add it at a controlled rate, preferably at a low temperature.
-
III. Key Decomposition Pathways
Understanding the likely mechanisms of degradation is crucial for designing robust experimental protocols. The two most probable decomposition pathways for this compound are nucleophilic substitution and thioether oxidation.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is amplified by the potent electron-withdrawing trifluoromethyl group at the 4-position. This electronic arrangement makes the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at C2 is a good leaving group, facilitating this reaction.
Caption: SNAr decomposition pathway and preventative measures.
Pathway 2: Oxidation of the Ethylsulfanyl Group
The sulfur atom in the ethylsulfanyl group is electron-rich and can be readily oxidized by a variety of oxidizing agents, including atmospheric oxygen under certain conditions. This oxidation typically occurs in two stages, first forming the sulfoxide and then the sulfone.
Caption: Oxidation of the ethylsulfanyl group.
By understanding these potential pitfalls and implementing the suggested preventative measures, you can significantly improve the success rate and reproducibility of your experiments involving this compound.
References
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Available at: [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]
-
PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Available at: [Link]
-
PubMed. Carbon-nitrogen bond cleavage in pyridine ring systems mediated by organometallic thorium(IV) complexes. Available at: [Link]
-
PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
Taylor & Francis Online. Oxidation of Ru-bound thiolate thioether and its NS4-ligand containing thiolate and thioether sulfur donors: synthesis, characterization, and X-ray structures. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. Available at: [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Wikipedia. Trifluoromethyl group. Available at: [Link]
- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
-
PMC - NIH. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]
-
PubMed. (2021, June 1). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]
-
MDPI. Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Available at: [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Available at: [Link]
-
PMC - NIH. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
PubChem. 2-Chloropyridine. Available at: [Link]
-
ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Available at: [Link]
-
ResearchGate. Metal‐free C−S bond cleavage of thioethers and C−O bond formation. Available at: [Link]
-
PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Available at: [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. chempanda.com [chempanda.com]
- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry-online.com [chemistry-online.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique reactivity challenges presented by 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. Our goal is to empower you with the scientific rationale and practical protocols needed to successfully incorporate this valuable building block into your synthetic campaigns.
Understanding the Core Challenge: A Duality of Reactivity
The primary difficulty in working with this compound stems from the opposing electronic effects of its substituents.
-
Deactivation in Cross-Coupling: The potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly reduces the electron density of the pyridine ring.[1] This deactivation makes the C2-Cl bond electron-poor and thus exceptionally resistant to the rate-limiting oxidative addition step required in most palladium-catalyzed cross-coupling reactions.[2][3] Standard conditions often result in low to no conversion.
-
Activation in Nucleophilic Aromatic Substitution (SNAr): Conversely, the same -CF3 group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This electronic stabilization, combined with the inherent electron deficiency of the pyridine ring, activates the C2 position for SNAr.[4][5]
This guide is structured to help you navigate this duality, providing specific strategies for the two major classes of reactions you are likely to perform.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Suzuki-Miyaura coupling reaction failing with this substrate?
A1: The low yield or failure of Suzuki couplings with this substrate is a common issue primarily due to two factors:
-
Challenging Oxidative Addition: The C-Cl bond is inherently stronger and less reactive than C-Br or C-I bonds in palladium catalysis.[2] The strong electron-withdrawing -CF3 group further deactivates this bond, making the initial oxidative addition of the Pd(0) catalyst extremely difficult.[2][3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive species, a known problem with heteroaryl substrates.[2][6]
To overcome this, a highly active and specialized catalyst system is not just recommended; it is essential. Please refer to our detailed troubleshooting guide for Palladium-Catalyzed Cross-Coupling Reactions below.
Q2: I am observing significant amounts of starting material decomposition or side products. What could be the cause?
A2: If you are running reactions at high temperatures (>110-120 °C) for extended periods to force the reaction, you may be causing thermal decomposition of your substrate or reagents. Additionally, certain side reactions can become prominent under forcing conditions:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially with aqueous bases and high temperatures.[2] Consider using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions to mitigate this.[2][6]
-
Homocoupling: The self-coupling of your boronic acid can be exacerbated by the presence of oxygen or an inefficient catalyst system.[2]
-
Dehalogenation: The replacement of the chlorine atom with hydrogen can also occur as a side reaction.[2]
Systematic optimization starting with the catalyst system, rather than simply increasing temperature, is the most effective approach.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed guidance for common C-C and C-N bond-forming reactions where low reactivity of the C-Cl bond is the primary obstacle.
Issue: Failure or Low Yield in Suzuki-Miyaura Coupling
The key to a successful Suzuki coupling with this substrate is to select a catalyst system specifically designed to activate inert C-Cl bonds.
Core Strategy: Employ Bulky, Electron-Rich Ligands
Standard ligands like PPh₃ are often ineffective. You must use modern, sterically hindered, and electron-rich biaryl phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands accelerate the oxidative addition and subsequent reductive elimination steps.[7][8]
Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst/Precatalyst | Ligand | Recommended Base | Solvent System | Key Considerations |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos , SPhos , or RuPhos | K₃PO₄, Cs₂CO₃ | Anhydrous, degassed Toluene or 1,4-Dioxane | These bulky ligands are the first choice for electron-deficient aryl chlorides.[7] |
| XPhos Pd G3/G4 | (Precatalyst) | K₃PO₄, Cs₂CO₃ | Anhydrous, degassed Toluene or 1,4-Dioxane | Precatalysts offer greater stability and generate the active Pd(0) species in situ, improving reproducibility. |
| PEPPSI-IPr | (Precatalyst) | K₃PO₄, t-BuOK | Anhydrous, degassed Toluene or Dioxane | NHC-based catalysts are highly active and can be effective when phosphine ligands fail.[7] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.5 equiv.), and a strong, non-aqueous base such as K₃PO₄ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with inert gas three times to thoroughly remove all oxygen.[2]
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Higher temperatures may be required, but should be approached cautiously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine to remove the base and inorganic salts.[2]
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Issue: Failure or Low Yield in Buchwald-Hartwig Amination
Similar to the Suzuki coupling, activating the C-Cl bond is the primary hurdle. The choice of ligand and base is paramount for success.
Core Strategy: Use Appropriate Ligand/Base Combination
-
Ligands: Sterically hindered biaryl phosphine ligands are again the systems of choice.
-
Bases: Sodium tert-butoxide (NaOtBu) is a very strong base that often promotes the highest reaction rates. However, it is incompatible with many functional groups (e.g., esters, ketones).[9] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher catalyst loadings or temperatures.[9]
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reaction Setup:
-
To a dry, oven-baked flask, add the palladium source (e.g., Pd(OAc)₂ or a precatalyst, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene. Stir the mixture for 5-10 minutes.
-
Add the this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
This substrate is electronically primed for SNAr. Failures in this reaction are typically due to kinetic barriers or inappropriate reaction conditions, not fundamental electronic deactivation.
Issue: No Reaction with a Nucleophile (e.g., Amine, Alkoxide, Thiol)
Core Strategy: Overcome the Kinetic Barrier
Even if a reaction is thermodynamically favorable, it may require energy to overcome the activation barrier, which includes disrupting the aromaticity of the pyridine ring to form the intermediate.[10]
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions often require elevated temperatures. If you are running the reaction at room temperature, try heating it to 60-100 °C. For very weak nucleophiles, temperatures up to 150 °C in a sealed vessel may be necessary.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions. They are polar enough to solvate the charged Meisenheimer intermediate but do not participate in hydrogen bonding that could deactivate the nucleophile.
-
Use a Stronger Nucleophile/Base: If using an alcohol or thiol, ensure a strong base (e.g., NaH, K₂CO₃) is present in stoichiometric amounts to fully deprotonate it and generate the more potent alkoxide or thiolate nucleophile. For amine nucleophiles, consider adding a non-nucleophilic base to facilitate the final proton transfer step.
Experimental Protocol: General SNAr with an Amine
-
Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the amine nucleophile (1.5 - 2.0 equiv.). If the amine is used as a salt (e.g., hydrochloride), add a base such as K₂CO₃ or Et₃N (2.0-3.0 equiv.) to liberate the free amine.
-
Reaction Execution: Seal the vessel and heat to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous workup is crucial for removing the high-boiling point solvent (DMF/DMSO).
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Wikipedia. (n.d.).
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- YouTube. (2019).
- Chemistry LibreTexts. (2023).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- YouTube. (2018).
Sources
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Welcome to the technical support center for synthetic reactions involving 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. This molecule is a valuable building block in pharmaceutical and agrochemical research. However, its unique structure presents significant challenges in metal-catalyzed reactions, particularly cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome issues related to catalyst poisoning, ensuring more reliable and efficient synthetic outcomes.
Section 1: Understanding the Challenge: The "Built-in" Catalyst Poisons
The primary difficulty in using this compound arises from its molecular structure, which contains two functional groups known to be potent inhibitors of common transition metal catalysts, especially palladium.
-
Thioether (Sulfur) Poisoning: The ethylsulfanyl (-SEt) group is the most significant challenge. Sulfur compounds are well-documented, severe poisons for noble metal catalysts like palladium and platinum.[1] The sulfur atom's lone pair of electrons can form a strong, often irreversible, coordinate bond with the metal center (e.g., Pd(0)). This interaction occupies the catalyst's active sites, preventing the oxidative addition step crucial for cross-coupling reactions and leading to rapid deactivation.[2][3] Even trace amounts of oxidized sulfur impurities, such as sulfoxides or sulfones, can be even more potent poisons.
-
Pyridine (Nitrogen) Poisoning: The pyridine ring's nitrogen atom also possesses a lone pair of electrons that can coordinate with the catalyst's metal center.[4] While this binding is typically less tenacious than that of sulfur, it can still competitively inhibit the catalyst, reducing its efficiency and leading to sluggish or incomplete reactions.[5][6] The strong electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the nitrogen, but its coordinating potential remains a critical factor.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this substrate is extremely slow or has stalled completely. What is the most likely cause? A1: The most probable cause is severe catalyst poisoning originating from the thioether (sulfur) group within your substrate. This is a classic symptom of sulfur deactivation of palladium catalysts.[1][3] The pyridine nitrogen may also be contributing to the inhibition.[4]
Q2: What are the typical visual signs of catalyst deactivation in my reaction flask? A2: A primary indicator of catalyst deactivation is the precipitation of palladium black, which signifies the agglomeration of the catalyst into an inactive, bulk metallic state.[8] Other signs include a failure of the reaction mixture to change color as expected or inconsistent results between seemingly identical reaction batches.
Q3: Besides the substrate itself, what are other potential sources of catalyst poisons? A3: Other sources can include sulfur-containing impurities in solvents (e.g., thiol stabilizers in THF), poor quality reagents, or insufficient degassing of the reaction mixture. Oxygen and water can also lead to catalyst deactivation through oxidation of the active Pd(0) species or phosphine ligands.[9][10]
Q4: Is it effective to simply add more catalyst to overcome the poisoning? A4: While increasing the catalyst loading might provide a marginal improvement in some cases, it is generally an inefficient and costly strategy. If the poison binds irreversibly, as is common with sulfur compounds, the fresh catalyst will also be rapidly deactivated. Addressing the root cause through purification or methodological changes is the superior approach.
Q5: Can I regenerate a catalyst that has been poisoned by this substrate? A5: In a standard research laboratory setting, regenerating a sulfur-poisoned palladium catalyst is generally not feasible. Industrial regeneration processes exist but are complex and require specialized equipment.[11][12][13] For laboratory-scale synthesis, prevention of poisoning is the most practical strategy.
Section 3: Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to troubleshooting common issues encountered when using this compound.
| Symptom | Potential Cause | Recommended Actions & Rationale |
| Reaction is sluggish, stalls, or fails to initiate. | Severe Catalyst Poisoning by Sulfur: The thioether group is strongly coordinating to the palladium active sites, preventing the catalytic cycle from starting or continuing. | 1. Modify the Catalyst System: Switch to catalyst systems known for higher stability and activity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the reductive elimination step and may offer some steric protection to the metal center.[14] 2. Consider Alternative Metals: Nickel-based catalysts can sometimes exhibit higher tolerance to certain functional groups compared to palladium and may be a viable alternative.[15] 3. Increase Catalyst Loading: As a last resort, cautiously increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%), but be aware this may not solve the core issue. |
| Inconsistent yields and reaction times between batches. | Variable Purity of Substrate/Reagents: The concentration of catalyst-poisoning impurities (e.g., sulfoxides) may differ from one batch of starting material to another. Solvent quality can also vary. | 1. Implement Substrate Purification: Develop a standard purification protocol for the substrate before use. (See Protocol 2). 2. Run a Control Experiment: To validate your reaction conditions, run the reaction in parallel using a non-poisoning analogue, such as 2-Chloro-4-trifluoromethylpyridine. A successful control reaction confirms that the thioether group is the source of the problem. 3. Standardize Reagent/Solvent Handling: Always use freshly purified and rigorously degassed solvents. Ensure bases and other reagents are of high purity.[9][10] |
| Significant formation of byproducts (e.g., homocoupling of boronic acid). | Catalyst Deactivation & Oxygen Contamination: When the desired catalytic cycle is inhibited, side reactions can become prominent. The presence of oxygen is a primary cause of boronic acid homocoupling in Suzuki reactions.[10] | 1. Ensure a Strictly Inert Atmosphere: The exclusion of oxygen is critical.[9] Use a glovebox for reagent preparation and employ robust degassing techniques (e.g., multiple freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). 2. Re-evaluate Reaction Parameters: The choice of base and solvent can significantly impact the reaction. Weaker bases like K₃PO₄ or Cs₂CO₃ may sometimes give cleaner reactions than stronger ones.[9] |
Section 4: Key Experimental Protocols
Protocol 1: Control Experiment to Diagnose Substrate-Induced Poisoning
This protocol validates that the reaction setup is viable and isolates the substrate as the source of failure.
-
Vessel Preparation: Prepare two identical, oven-dried reaction vessels (e.g., Schlenk flasks) equipped with magnetic stir bars.
-
Reagent Addition (Parallel Setup):
-
Flask A (Test Reaction): Add the aryl halide (this compound, 1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Flask B (Control Reaction): Add the control aryl halide (e.g., 2-Chloro-4-trifluoromethylpyridine, 1.0 equiv), the same coupling partner (1.2 equiv), and the same base (2.0 equiv).
-
-
Inert Atmosphere: Seal both flasks and thoroughly purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to each flask, followed by the degassed solvent (e.g., Dioxane/H₂O 10:1).
-
Reaction: Place both flasks in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring & Analysis: Monitor both reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h). If Flask B proceeds to completion while Flask A stalls, it provides strong evidence of substrate-induced catalyst poisoning.
Protocol 2: Purification of this compound
This protocol aims to remove highly polar, oxidized sulfur impurities (sulfoxides, sulfones) which are potent catalyst poisons.
-
Dissolution: Dissolve the crude substrate in a suitable organic solvent with moderate polarity (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
5% aqueous HCl solution (to remove highly basic impurities).
-
Saturated aqueous NaHCO₃ solution (to neutralize any residual acid).
-
Brine (to facilitate phase separation).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: For higher purity, the material can be further purified.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Column Chromatography: If necessary, purify by flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Quality Control: Analyze the purified material by LC-MS or NMR to confirm purity before use in a catalytic reaction.
Section 5: Visualizing the Problem and Solution
Diagrams of Poisoning Mechanism and Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Multi-dimensional NMR Approach to the Structural Validation of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is a heterocyclic building block of significant interest, featuring a unique substitution pattern that makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The precise arrangement of the chloro, ethylsulfanyl, and trifluoromethyl groups on the pyridine ring is critical to its reactivity and biological activity. Consequently, a robust and definitive method for its structural validation is paramount.
This guide, intended for researchers and drug development professionals, provides an in-depth, multi-faceted approach to the structural elucidation of this compound utilizing one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a suite of NMR experiments can create a self-validating system for structural confirmation.
The Power of a Multi-Nuclear NMR Approach
NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to probe the chemical environment of specific nuclei, providing detailed information about connectivity and spatial relationships. For a molecule like this compound, a comprehensive analysis necessitates a multi-nuclear approach, leveraging the unique properties of ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR provides information on the number and connectivity of protons in the molecule.
-
¹³C NMR reveals the carbon skeleton of the molecule.
-
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms, which are often incorporated into molecules to modulate their properties.[1][2][3]
The combination of these one-dimensional experiments with two-dimensional techniques like COSY, HSQC, and HMBC allows for the unambiguous assembly of the molecular puzzle.
Experimental Design: A Step-by-Step Protocol for Data Acquisition
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: A standard single-pulse experiment.
-
¹³C NMR: A proton-decoupled experiment to obtain singlets for all carbon signals.
-
¹⁹F NMR: A proton-decoupled experiment.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[4][5]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[5][6]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations.[5][7]
Data Analysis and Structural Elucidation: Assembling the Pieces
Predicted Spectral Features
Based on the proposed structure of this compound, we can predict the expected NMR signals:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.0-8.0 | Doublet | 1H | H-3 or H-5 |
| ¹H | ~7.0-8.0 | Doublet | 1H | H-5 or H-3 |
| ¹H | ~3.1 | Quartet | 2H | -S-CH ₂-CH₃ |
| ¹H | ~1.4 | Triplet | 3H | -S-CH₂-CH ₃ |
| ¹³C | ~160 | Singlet | - | C-2 or C-6 |
| ¹³C | ~160 | Singlet | - | C-6 or C-2 |
| ¹³C | ~140-150 (quartet) | Quartet (¹JCF) | - | C-4 |
| ¹³C | ~122 (quartet) | Quartet (¹JCF) | - | -C F₃ |
| ¹³C | ~115-125 | Singlet | - | C-3 or C-5 |
| ¹³C | ~115-125 | Singlet | - | C-5 or C-3 |
| ¹³C | ~30 | Singlet | - | -S -CH₂-CH₃ |
| ¹³C | ~14 | Singlet | - | -S-CH₂-C H₃ |
| ¹⁹F | ~ -60 to -70 | Singlet | 3F | -CF₃ |
Table 1: Predicted NMR spectral data for this compound.
1D NMR: The Initial Fingerprint
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The downfield region should display a quartet and a triplet, characteristic of an ethyl group. The integration of these signals should be in a 1:1:2:3 ratio.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should reveal eight distinct carbon signals. A key feature will be the quartet for the trifluoromethyl carbon, resulting from coupling to the three fluorine atoms.[8][9]
-
¹⁹F NMR: A single, sharp signal is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is highly sensitive to the electronic environment.[1][3]
2D NMR: Unambiguous Connectivity
While 1D NMR provides strong evidence for the presence of the key functional groups, 2D NMR is essential for confirming the precise substitution pattern.
Caption: Workflow for NMR-based structural validation.
-
¹H-¹H COSY: This experiment will show a cross-peak between the two aromatic protons, confirming they are adjacent. It will also show a correlation between the quartet and triplet of the ethyl group, confirming the -CH₂-CH₃ fragment.
-
¹H-¹³C HSQC: The HSQC spectrum links each proton signal to its directly attached carbon. This allows for the unambiguous assignment of the protonated aromatic carbons and the two carbons of the ethyl group.
-
¹H-¹³C HMBC: This is the key experiment for assembling the molecular structure. Long-range correlations (over 2-3 bonds) will definitively establish the substitution pattern. Key expected correlations are illustrated below.
Caption: Key HMBC correlations for structural confirmation.
Comparison with Alternative Methodologies
While other analytical techniques can provide valuable information, they lack the definitive structural detail of a comprehensive NMR analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of the molecule, but it cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of functional groups such as C-Cl, C-F, and the aromatic ring, but it does not provide information on their connectivity.
In contrast, the suite of NMR experiments described above provides an unambiguous and self-validating confirmation of the complete molecular structure.
Conclusion
The structural validation of this compound is robustly and unequivocally achieved through a multi-dimensional NMR approach. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D COSY, HSQC, and HMBC experiments, provides a detailed and self-consistent dataset that confirms the presence of all functional groups and their precise connectivity. This rigorous analytical methodology is indispensable for ensuring the quality and identity of this important chemical building block in research and development settings.
References
- Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547.
- BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Slideshare. Nmr spectroscopy of fluorine 19.
- AIP Publishing. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
- Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
- ScienceDirect. Fluorine NMR.
- PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
- Royal Society of Chemistry. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives.
- SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
- MRRC. (2025). Structure Elucidation Notes.
- Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no....
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- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
A Senior Application Scientist's Guide to Pyridine Building Blocks: A Comparative Analysis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
This guide provides an in-depth comparison of the versatile building block, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, against its structural alternatives. We will dissect the strategic advantages conferred by its unique substitution pattern and provide a data-driven framework for selecting the optimal building block for your drug discovery program.
The Strategic Value of this compound in Medicinal Chemistry
The rational design of novel therapeutics hinges on the strategic selection of chemical building blocks that impart desirable physicochemical and pharmacological properties. Among the myriad of heterocyclic scaffolds, trifluoromethylpyridines have become indispensable tools for the modern medicinal chemist.[1][2] The title compound, this compound, is a prime example of a highly functionalized intermediate, offering multiple avenues for synthetic elaboration and property modulation.
Let's break down the contribution of each substituent:
-
Pyridine Core: The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and interactions with biological targets.
-
4-Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance drug properties.[1] Its strong electron-withdrawing nature often leads to increased metabolic stability by blocking potential sites of oxidation.[1] Furthermore, it can improve binding affinity to target proteins and increase lipophilicity, which can aid in cell membrane penetration.[1]
-
2-Chloro Group: This is the primary reactive handle for synthetic diversification. The chlorine atom serves as an excellent leaving group for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).[4] While less reactive than their bromo- or iodo- counterparts, chloropyridines are often more economical starting materials, a significant consideration for large-scale synthesis.[4]
-
6-Ethylsulfanyl Group: The thioether at the 6-position provides another layer of modulation. It influences the electronic landscape and steric profile of the molecule. This group can also be a site for metabolism, typically through oxidation to the corresponding sulfoxide and sulfone, which can be leveraged in prodrug strategies or may represent a metabolic liability to be addressed.
The convergence of these features in a single molecule provides a powerful platform for generating diverse compound libraries with a high degree of control over the final molecular properties.
Comparative Analysis of Alternative Building Blocks
The choice of a building block is rarely made in isolation. It is crucial to understand how subtle structural changes can impact reactivity, synthesis, and the properties of the final compound.
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the cornerstone of modern C-C and C-N bond formation. The reactivity of the 2-halo-pyridine is paramount for the success of these transformations.
Causality Behind Experimental Choices: The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-limiting step. The bond strength (C-I < C-Br < C-Cl) dictates the reaction conditions required. For less reactive C-Cl bonds, the choice of a highly active catalyst system, often employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), is critical to achieve high yields.[4][5]
Table 1: Comparison of Halogen Reactivity in a Model Suzuki-Miyaura Coupling
| Building Block | Halogen | Typical Catalyst/Ligand | Temperature (°C) | Relative Reaction Rate | Key Advantage | Key Disadvantage |
| 2-Iodo -6-ethylsulfanyl-4-trifluoromethyl-pyridine | Iodo | Pd(PPh₃)₄ | 80-100 | Very High | High reactivity | Higher cost, stability |
| 2-Bromo -6-ethylsulfanyl-4-trifluoromethyl-pyridine | Bromo | Pd(dppf)Cl₂ | 90-110 | High | Good reactivity | Moderate cost |
| 2-Chloro -6-ethylsulfanyl-4-trifluoromethyl-pyridine | Chloro | Pd₂(dba)₃ / SPhos | 100-120 | Moderate | Cost-effective | Requires active catalyst |
Data is representative and compiled from general principles of cross-coupling reactions.[4][5]
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing nucleophiles onto the pyridine ring. The reaction is facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.
The 4-CF3 group in our title compound strongly activates the 2- and 6-positions towards nucleophilic attack. This makes the 2-chloro substituent an excellent leaving group for reactions with amines, alkoxides, and thiolates.
-
Comparison with a 5-CF3 Analog: In a hypothetical 2-Chloro-6-ethylsulfanyl-5-trifluoromethyl-pyridine, the activating effect of the CF3 group on the 2-position would be significantly diminished. The electron-withdrawing effect is strongest at the ortho and para positions.
-
Comparison without a CF3 Group: An analog like 2-Chloro-6-ethylsulfanyl-pyridine would be far less reactive in SNAr reactions, often requiring harsh conditions and resulting in lower yields. The CF3 group is therefore an enabling feature for this class of transformation.
Physicochemical Properties and Their Implications
The substitution pattern directly impacts key drug-like properties. Understanding these trends is vital for guiding lead optimization.
Table 2: Calculated Physicochemical Properties of Pyridine Analogs
| Compound | Calculated LogP | Calculated pKa | Key Implication |
| 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl -pyridine | 3.8 | 0.5 | High lipophilicity, very low basicity. May require formulation for solubility. |
| 2-Chloro-6-methyl-4-trifluoromethyl -pyridine[6] | 3.1 | 0.7 | Reduced lipophilicity compared to the ethylsulfanyl analog. |
| 2-Chloro-6-ethylsulfanyl-pyridine (No CF3) | 3.1 | 3.5 | More basic, lower lipophilicity. The CF3 group adds ~0.7 to the LogP. |
Properties are estimations from chemical software and serve for comparative purposes.
The strongly electron-withdrawing CF3 group drastically reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions at physiological pH but may reduce aqueous solubility.
Experimental Protocols and Validation
To provide actionable insights, we present a robust, validated protocol for a Suzuki-Miyaura coupling reaction, a common application for this building block.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the coupling of substituted chloropyridines.[4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add 1,4-dioxane and deionized water to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-140 °C for 30 minutes.
-
Self-Validation: Monitor the reaction progress by taking a small aliquot and analyzing via LC-MS or TLC to confirm the consumption of the starting material.
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality of Protocol Choices:
-
Microwave Irradiation: This technique accelerates the reaction, often leading to higher yields and shorter reaction times, which is particularly beneficial for less reactive chloro-pyridines.[5]
-
Pd(dppf)Cl₂: This is a robust and versatile catalyst that is effective for a wide range of Suzuki couplings involving heteroaryl chlorides.
-
Aqueous Base/Solvent System: The use of a water/dioxane mixture with K₂CO₃ is a common and effective system that facilitates the dissolution of both organic and inorganic reagents.
Visualizing Synthetic Strategies and Workflows
To better illustrate the utility and decision-making process, we provide the following diagrams.
Caption: Key synthetic transformations using the title building block.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block. Its key strengths lie in:
-
Cost-Effectiveness: The use of a chloro-substituent makes it an economically viable choice for scale-up campaigns.
-
Tunable Reactivity: The 4-CF3 group activates the molecule for SNAr reactions while the 2-chloro position remains accessible for a wide range of cross-coupling reactions, provided the correct catalyst system is employed.
-
Inherent Drug-like Properties: The trifluoromethyl group imparts properties known to be beneficial for metabolic stability and cellular permeability.
While more reactive bromo- or iodo-analogs may be preferable for initial small-scale library synthesis where speed is critical, the title compound offers a balanced profile of reactivity, cost, and synthetic versatility that is highly attractive for lead optimization and beyond. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions and accelerate their drug discovery efforts.
References
- Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Bromo-2-methylpyridine. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003). The Journal of Organic Chemistry.
- A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines. (n.d.). BenchChem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
- Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. (n.d.). The Journal of Organic Chemistry.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Chloro-6-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. (n.d.).
- Fluorinated building blocks in drug design: new pathways and targets. (2021). RSC Medicinal Chemistry.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science.
- Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (2011). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science.
- Selective Mono‐Defluorinative Cross‐Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis. (2024). Angewandte Chemie International Edition.
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023). Google Patents.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses.
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. (n.d.). ChemScene.
- Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. (2016). RSC Advances.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry.
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A Comparative Guide to the Biological Activity of Derivatives vs. Analogues of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethylpyridine Scaffold and the Quest for Enhanced Bioactivity
The 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine core is a privileged scaffold in agrochemical and pharmaceutical research. The unique combination of a pyridine ring, a trifluoromethyl group, and a thioether linkage imparts a desirable balance of lipophilicity, metabolic stability, and target interaction potential[1]. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances the biological efficacy of compounds[2]. Researchers continually seek to modulate the bioactivity of this core structure through the synthesis of derivatives and analogues to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the biological activities of derivatives and analogues of this compound. For the purpose of this guide:
-
Derivatives are defined as compounds that retain the fundamental 2-substituted-6-ethylsulfanyl-4-trifluoromethyl-pyridine framework, with modifications primarily at the chloro or ethylsulfanyl positions. A key example explored here is the oxidation of the thioether to a sulfoxide or sulfone.
-
Analogues are compounds with more substantial structural alterations, such as the replacement of the pyridine ring with other heterocyclic systems or significant changes to the substitution pattern that deviate from the parent scaffold.
This guide will synthesize data from various studies to provide insights into the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a focus on their potential applications in crop protection.
Comparative Biological Activity: A Focus on Agrochemical Applications
Research into trifluoromethylpyridine thioethers and their derivatives has revealed a spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The following sections compare the performance of derivatives and analogues in these key areas.
Fungicidal Activity: The Impact of Thioether Oxidation
A study on novel trifluoromethylpyridine amide derivatives containing sulfur moieties provides a direct comparison of the fungicidal activity of thioether derivatives and their corresponding sulfoxides and sulfones. While not the exact parent compound of this guide, the core structure is highly relevant for understanding the impact of thioether oxidation.
| Compound Type | Target Organism | Activity (EC50 in mg/L) | Reference |
| Thioether Derivative | Xanthomonas oryzae pv. oryzae (Xoo) | > 500 | [3] |
| Sulfoxide Derivative | Xanthomonas oryzae pv. oryzae (Xoo) | > 500 | [3] |
| Sulfone Derivative | Xanthomonas oryzae pv. oryzae (Xoo) | 83 | [3] |
| Thiodiazole copper (Commercial Fungicide) | Xanthomonas oryzae pv. oryzae (Xoo) | 97 | [3] |
| Bismerthiazol (Commercial Fungicide) | Xanthomonas oryzae pv. oryzae (Xoo) | 112 | [3] |
As the data indicates, the oxidation of the thioether to a sulfone dramatically increases the antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen[3]. The sulfone derivative exhibited superior efficacy compared to commercial fungicides, highlighting the potential of this chemical modification for developing potent agrochemicals. This suggests that for the this compound scaffold, its sulfone derivative is likely to possess significantly enhanced fungicidal or antibacterial properties.
Herbicidal Activity: Exploring Analogues with Altered Scaffolds
While direct herbicidal data for derivatives of this compound is limited, studies on analogues with related trifluoromethylpyridine and thioether-containing structures provide valuable insights. For instance, novel α-trifluorothioanisole derivatives containing phenylpyridine moieties have shown potent herbicidal activity.
| Compound | Target Weed | Activity (ED50 in g a.i./hm²) | Reference |
| Analogue: 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine | Abutilon theophrasti | 13.32 | [4] |
| Analogue: 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine | Amaranthus retroflexus | 5.48 | [4] |
| Fomesafen (Commercial Herbicide) | Abutilon theophrasti | 36.39 | [4] |
| Fomesafen (Commercial Herbicide) | Amaranthus retroflexus | 10.09 | [4] |
These results demonstrate that analogues incorporating a trifluoromethylpyridine and a thioether-containing phenyl group can exhibit excellent herbicidal efficacy, surpassing that of the commercial herbicide fomesafen[4]. The structure-activity relationship suggests that the combination of these two key moieties is crucial for the observed bioactivity.
Insecticidal Activity: Insights from Pyridine Thioether Derivatives and Analogues
The insecticidal potential of pyridine thioether derivatives has also been investigated. A study on the synthesis and insecticidal activity of new thienylpyridines and thienylthieno[2,3-b]pyridines, which can be considered analogues, provides valuable data.
| Compound Class | Target Insect | Activity (LC50 in ppm) | Reference |
| Analogue: Thienylthieno[2,3-b]pyridine derivative | Aphis gossypi (nymphs) | 15.2 | [5] |
| Analogue: Thienylthieno[2,3-b]pyridine derivative | Aphis gossypi (adults) | 21.7 | [5] |
| Imidacloprid (Commercial Insecticide) | Aphis gossypi | Not directly compared in this study |
The data indicates that these pyridine-based analogues possess notable insecticidal activity against aphids[5]. Further research directly comparing these with derivatives of this compound would be beneficial to fully elucidate the structure-activity relationships.
Experimental Protocols: A Guide to Reproducible Bioactivity Assessment
To ensure the trustworthiness and reproducibility of the findings presented, this section details the experimental methodologies for assessing the fungicidal, herbicidal, and insecticidal activities of the compounds discussed.
Fungicidal/Antibacterial Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to evaluate the efficacy of fungicides against plant pathogens[3].
Objective: To determine the half-maximal effective concentration (EC50) of a compound required to inhibit the growth of a target fungus or bacterium.
Materials:
-
Potato Dextrose Agar (PDA) or appropriate growth medium
-
Sterile Petri dishes (90 mm)
-
Mycelial plugs of the target fungus/bacterium (e.g., Xanthomonas oryzae pv. oryzae)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control
-
Positive control (commercial fungicide)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare a series of dilutions of the test compound in molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) of the target organism.
-
Incubate the plates at the optimal growth temperature for the target organism (e.g., 28°C for Xoo).
-
Measure the diameter of the fungal/bacterial colony at regular intervals until the colony in the solvent control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the mycelial growth inhibition assay.
Herbicidal Activity Assay (Whole Plant Bioassay)
This protocol is a generalized procedure based on standard methods for evaluating herbicide efficacy in a greenhouse setting[4].
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds on target weed species.
Materials:
-
Pots or trays filled with a suitable soil mix
-
Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)
-
Test compounds formulated for application (e.g., emulsifiable concentrate)
-
Solvent/formulation blank control
-
Positive control (commercial herbicide)
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
-
Pre-emergence: a. Sow seeds of the target weeds in pots. b. Apply the test compound formulation to the soil surface using a spray chamber. c. Water the pots and place them in the greenhouse. d. Assess weed emergence and growth at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Post-emergence: a. Sow seeds of the target weeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage). b. Apply the test compound formulation to the foliage of the weeds using a spray chamber. c. Return the pots to the greenhouse. d. Visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.
-
Determine the effective dose (ED) required to cause a certain level of injury (e.g., ED50 for 50% injury).
Caption: Workflow for pre- and post-emergence herbicidal assays.
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol is a common method for evaluating the toxicity of insecticides to foliage-feeding insects[5].
Objective: To determine the lethal concentration (LC50) of a compound for a target insect species.
Materials:
-
Leaves of a suitable host plant
-
Test compounds dissolved in a suitable solvent with a surfactant
-
Solvent/surfactant control
-
Positive control (commercial insecticide)
-
Target insects (e.g., Aphis gossypi)
-
Ventilated containers
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Dip host plant leaves into each dilution for a set amount of time (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves into ventilated containers.
-
Introduce a known number of target insects into each container.
-
Incubate the containers under controlled conditions (temperature, humidity, photoperiod).
-
Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours after exposure).
-
Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 value by probit analysis.
Caption: Workflow for the leaf-dip insecticidal bioassay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of trifluoromethylpyridine derivatives and analogues is intricately linked to their molecular structure. Key SAR observations include:
-
Oxidation of the Thioether: As demonstrated in the fungicidal activity data, oxidizing the thioether to a sulfone can significantly enhance bioactivity. This is likely due to the increased polarity and hydrogen bond accepting capability of the sulfone group, which may lead to stronger interactions with the target enzyme or protein[3].
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. The electron-withdrawing trifluoromethyl group is a common feature in many active compounds. The chloro group at the 2-position can serve as a leaving group in nucleophilic substitution reactions for the synthesis of more complex derivatives, or it can contribute to the overall electronic properties of the molecule.
-
Nature of the Analogue Scaffold: The choice of the heterocyclic ring system in analogues plays a crucial role. For example, the thienopyridine scaffold has shown promise in the development of insecticidal agents[5]. The specific arrangement of heteroatoms and substituents influences the molecule's ability to bind to its biological target.
Signaling Pathway Visualization (Hypothetical)
While the exact molecular targets for many of these compounds are still under investigation, a common mode of action for many pesticides involves the inhibition of key enzymes. The following diagram illustrates a hypothetical signaling pathway where a trifluoromethylpyridine derivative inhibits a crucial enzyme in a pathogen.
Caption: Hypothetical enzyme inhibition pathway by a trifluoromethylpyridine compound.
Conclusion and Future Directions
The comparative analysis of derivatives and analogues of this compound reveals that strategic structural modifications can lead to significant enhancements in biological activity. The oxidation of the thioether to a sulfone appears to be a promising strategy for boosting fungicidal/antibacterial efficacy. Furthermore, the exploration of analogues with different heterocyclic cores or substitution patterns continues to yield potent herbicidal and insecticidal candidates.
Future research should focus on:
-
Direct, head-to-head comparisons of the biological activities of a wider range of derivatives and analogues of this compound.
-
Elucidation of the specific molecular targets and mechanisms of action for these compounds.
-
Optimization of lead compounds to improve their safety profiles and reduce off-target effects.
By leveraging the insights from structure-activity relationship studies and employing robust experimental protocols, the scientific community can continue to develop novel and effective agrochemicals and pharmaceuticals based on the versatile trifluoromethylpyridine scaffold.
References
-
Tsukamoto, M., & Chiba, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-141. [Link]
- Google Patents. (2021). Pyridine (thio)amides as fungicidal compounds.
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
-
Guo, H., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36523-36530. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines. Chinese Journal of Chemistry. [Link]
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in... Journal of the Iranian Chemical Society. [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435. [Link]
-
Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627-17634. [Link]
-
Tsukamoto, M., & Chiba, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-141. [Link]
-
Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science. [Link]
- Google Patents. (n.d.). Method of preparing pyridine derivatives.
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. [Link]
-
Antifungal Activity of a Library of Aminothioxanthones. Molecules. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. [Link]
-
Synthesis and Antifungal Activity of Some New Fluorine-Substituted 4-Thiazolidinone Bearing 1,2,4-Triazinone. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Journal of Agricultural and Food Chemistry. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine via Mass Spectrometry
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, unequivocal structural confirmation is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. The synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, a substituted pyridine derivative, presents a case in point where precise analytical characterization is paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for confirming the successful synthesis of this target molecule, offering insights into experimental design, data interpretation, and comparison with alternative analytical techniques.
The Central Role of Mass Spectrometry in Synthesis Validation
Mass spectrometry (MS) is an indispensable tool for the modern organic chemist, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[1][2] For a molecule like this compound, with its unique combination of halogen, sulfur, and a trifluoromethyl group, mass spectrometry provides a definitive fingerprint to confirm its identity. The technique's power lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation analysis, a virtual roadmap of the molecule's structure.[1]
Experimental Protocol: A Self-Validating Approach
The choice of ionization technique and mass analyzer is critical for obtaining a high-quality, interpretable mass spectrum. For this compound, a moderately polar and volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and highly informative method.[3][4]
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified reaction product in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of about 100 µg/mL.
-
GC Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating the analyte from any remaining starting materials or byproducts.
-
Injector: Set to 250°C with a split injection (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation and elution of the compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Instrumentation and Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This "hard" ionization technique induces reproducible fragmentation, which is crucial for structural elucidation and comparison to spectral libraries.[5]
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., m/z 300) to capture the molecular ion and all significant fragments.
-
Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively, to maintain the analyte in the gas phase.
-
Causality Behind Choices: The use of GC ensures that the sample introduced into the mass spectrometer is pure, preventing a convoluted spectrum from multiple components. EI is chosen for its ability to generate a rich fragmentation pattern, providing a wealth of structural information.[6]
Interpreting the Mass Spectrum: A Molecular Fingerprint
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a series of fragment ions that are diagnostic of its structure. The molecular weight of C8H7ClF3NS is 257.00 g/mol .
Expected Mass Spectrum Data:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance | Significance |
| 257/259 | [M]+• (Molecular Ion) | Moderate | Confirms the molecular weight. The M+2 peak at m/z 259, with approximately one-third the intensity of the m/z 257 peak, is the characteristic isotopic signature of a single chlorine atom.[7][8] |
| 228/230 | [M - C2H5]+ | High | Loss of the ethyl group from the thioether moiety, a common fragmentation pathway for alkyl thioethers. |
| 197 | [M - C2H5S]+ | Moderate | Cleavage of the C-S bond with the loss of the entire ethylsulfanyl group. |
| 145 | [C5H2ClFN]+ | Moderate | Fragmentation of the pyridine ring. |
| 69 | [CF3]+ | High | A very stable fragment characteristic of trifluoromethyl-containing compounds. |
Fragmentation Pathway Diagram:
Caption: Proposed fragmentation pathway for this compound under Electron Ionization.
Comparative Analysis: Mass Spectrometry vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of organic characterization.[1][9]
| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) |
| Information Provided | Molecular weight and fragmentation pattern (connectivity).[1] | Detailed information about the carbon-hydrogen framework, chemical environment of atoms, and stereochemistry.[9] |
| Sensitivity | Very high (picogram to femtogram range). | Lower (milligram to microgram range). |
| Sample Purity Requirement | High purity is preferred, but GC can separate mixtures. | High purity is essential for unambiguous spectra. |
| Analysis Time | Relatively fast (minutes per sample). | Can be longer, especially for 2D experiments (minutes to hours). |
| Confirmation of Connectivity | Inferred from fragmentation patterns. | Directly observed through coupling constants. |
| Isotopic Information | Readily provides information on elements with distinct isotopic patterns (e.g., Cl, Br).[8][10] | Can be observed for certain nuclei (e.g., ¹³C) but not as direct for halogens. |
Expert Insight: For the specific task of confirming the synthesis of the target molecule, mass spectrometry provides the most direct and rapid evidence of the correct molecular weight and the presence of key structural motifs (the trifluoromethyl group, the chlorine atom, and the ethylsulfanyl group). NMR spectroscopy, while providing more detailed structural information, is better suited for the de novo structure elucidation of an unknown compound or for detailed conformational analysis.
Conclusion: A Synergistic Approach to Synthesis Validation
The successful synthesis of this compound is best confirmed through a synergistic approach. Mass spectrometry, particularly GC-MS with electron ionization, serves as the primary tool for rapid and definitive confirmation of the molecular weight and key structural features. The characteristic isotopic pattern of chlorine and the predictable fragmentation of the ethylsulfanyl and trifluoromethyl groups provide a robust and self-validating dataset. When combined with the detailed connectivity information from NMR spectroscopy, researchers can have the utmost confidence in the identity and purity of their synthesized compound, ensuring the integrity of subsequent research and development efforts.
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A Comparative Guide to HPLC Purity Analysis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the trifluoromethylpyridine scaffold is a cornerstone for the development of novel active ingredients.[1][2] The precise chlorine and sulfur substitutions on this ring system further modulate its biological activity and physicochemical properties. Consequently, the purity of intermediates such as 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is of paramount importance, as even trace impurities can significantly impact downstream reaction yields, final product stability, and toxicological profiles.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against alternative analytical techniques. As Senior Application Scientists, we aim to deliver not just a protocol, but a comprehensive understanding of the methodologies, enabling you to make informed decisions for your analytical workflows.
The Critical Role of Purity in Trifluoromethylpyridine Chemistry
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a dichloro-substituted pyridine with a thiol.[3] This seemingly straightforward reaction can give rise to a profile of process-related impurities that necessitate a robust analytical method for their resolution and quantification. The primary impurities of concern include:
-
Unreacted Starting Material: Residual 2,6-dichloro-4-trifluoromethylpyridine.
-
Di-substituted Byproduct: 2,6-bis(ethylsulfanyl)-4-trifluoromethylpyridine, formed by the displacement of both chlorine atoms.
-
Positional Isomers: If the starting material contains isomeric impurities, these will likely carry through the synthesis.
-
Degradants: The final compound may be susceptible to degradation under certain conditions, leading to the formation of other related substances.
A well-developed HPLC method must be able to separate the active pharmaceutical ingredient (API) or key intermediate from these and other potential impurities with baseline resolution.
Recommended Analytical Approach: Reversed-Phase HPLC-UV
For the routine purity analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach due to its robustness, versatility, and widespread availability in analytical laboratories.
Rationale for Method Parameters
The selection of each parameter in the HPLC method is critical for achieving the desired separation. Here, we delve into the reasoning behind our recommended starting conditions, which are based on methods developed for structurally similar compounds.[1]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar to nonpolar compounds like our target analyte. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its likely impurities. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient is often necessary to elute compounds with a range of polarities, ensuring that both more polar impurities and the more retained di-substituted byproduct are eluted with good peak shape in a reasonable timeframe. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial for several reasons:
-
It helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing for basic analytes like pyridines.
-
It can improve the peak shape of the analyte and its impurities.
-
For mass spectrometry (MS) compatibility, formic acid is a preferred volatile modifier.[4]
-
-
Detection: The pyridine ring and the trifluoromethyl group confer UV absorptivity to the molecule. A UV detector set at a wavelength where the analyte and its key impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV spectral analysis) will provide good sensitivity for purity determination.[5]
Experimental Protocol: RP-HPLC Method for Purity Analysis
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Comparative Analysis of Analytical Technologies
While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages and can be considered for specific applications.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm). This results in several key performance improvements over traditional HPLC.
-
Increased Resolution and Throughput: The smaller particle size leads to higher separation efficiency, allowing for better resolution of closely eluting impurities. This also enables the use of higher flow rates and shorter columns, significantly reducing analysis time.
-
Enhanced Sensitivity: The sharper and narrower peaks obtained with UPLC result in a better signal-to-noise ratio, leading to lower detection limits for impurities.
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.
Considerations: UPLC systems operate at much higher backpressures than HPLC systems, requiring specialized instrumentation. The initial capital investment for a UPLC system is also higher.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful separation technique.[6] When coupled with a Mass Spectrometer (MS), it provides both quantitative and qualitative information, making it an excellent tool for impurity identification.
-
High Separation Efficiency: Capillary GC columns offer very high separation efficiency, capable of resolving complex mixtures of volatile compounds.
-
Structural Information: The mass spectrometer provides mass-to-charge ratio information for the eluting compounds, which can be used to identify unknown impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns.
Considerations: The analyte must be volatile and thermally stable enough to be vaporized in the GC inlet without degradation. For non-volatile or thermally labile compounds, derivatization may be necessary, which adds complexity to the sample preparation process. Given the structure of this compound, it is likely amenable to GC analysis.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.
-
Fast Separations: The low viscosity and high diffusivity of supercritical fluids allow for very fast separations, often faster than both HPLC and UPLC.
-
Orthogonal Selectivity: SFC can provide different selectivity compared to RP-HPLC, which can be advantageous for separating impurities that are difficult to resolve by other methods.
-
Reduced Organic Solvent Consumption: The primary mobile phase component in SFC is carbon dioxide, significantly reducing the consumption of organic solvents.
Considerations: SFC is a more specialized technique and may not be as widely available as HPLC or GC. Method development can be more complex, and it is often used for specific applications such as chiral separations.
Summary Comparison of Analytical Techniques
| Feature | HPLC | UPLC | GC-MS | SFC |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning | Supercritical fluid-solid partitioning |
| Speed | Moderate | Fast | Fast | Very Fast |
| Resolution | Good | Excellent | Excellent | Good to Excellent |
| Sensitivity | Good | Excellent | Excellent (with MS) | Good |
| Solvent Consumption | High | Low | Low (gas carrier) | Very Low (organic) |
| Instrumentation Cost | Moderate | High | High | High |
| Analyte Volatility | Not required | Not required | Required | Not strictly required |
| Impurity Identification | Requires standards or MS coupling | Requires standards or MS coupling | Inherent with MS detector | Requires standards or MS coupling |
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the purity analysis of this compound, from sample receipt to final purity determination.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. While RP-HPLC with UV detection stands as the primary recommended technique due to its versatility and accessibility, this guide has provided a comparative overview of alternative methods such as UPLC, GC-MS, and SFC, each with its own set of advantages and considerations.
The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for high throughput, enhanced sensitivity for trace impurities, or structural elucidation of unknown peaks. By understanding the principles and capabilities of each of these powerful analytical tools, researchers can confidently select and implement the most suitable method to ensure the quality and integrity of their chemical entities.
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Gutsche, K., & Zverina, M. (Year). and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. Molecules. [Link]
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SIELC Technologies. (n.d.). Separation of Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- on Newcrom R1 HPLC column. [Link]
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A Researcher's Guide to the Validation of Biological Screening Results for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical research, the identification of novel bioactive molecules is a critical starting point. High-throughput screening (HTS) campaigns often yield a plethora of "hits," yet the journey from a preliminary hit to a validated lead compound is fraught with potential for misdirection and wasted resources. This guide provides a comprehensive framework for the validation of biological screening results, using the novel compound 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine as a case study.
The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring often lead to enhanced biological activity.[2][3] Given the prevalence of the pyridine moiety in approved kinase inhibitors, this guide will focus on a hypothetical scenario where this compound has been identified as a hit in a kinase inhibitor screen.[1]
This guide offers a systematic approach to ensure the robustness and reliability of your findings, moving beyond a simple confirmation of activity to a thorough characterization of the hit compound. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a framework for comparing its performance against alternative compounds.
The Imperative of Rigorous Hit Validation
High-throughput screening is a powerful engine for discovery, but it is also susceptible to generating false positives.[4] These can arise from various sources, including assay interference, compound promiscuity, or off-target effects.[5][6] A rigorous validation cascade is therefore not just a recommendation but a necessity to ensure that only the most promising candidates are advanced into lead optimization.[4]
The validation process for a screening hit like this compound should be a multi-tiered approach, designed to build confidence in the on-target activity and to elucidate the mechanism of action. This typically involves a series of orthogonal assays, which are secondary assays that measure the same biological endpoint using a different technology or principle.[7][8]
A Step-by-Step Workflow for Validating a Kinase Inhibitor Hit
The following workflow outlines a comprehensive strategy for validating a primary HTS hit, such as this compound, from a kinase inhibitor screen.
Caption: A comprehensive workflow for the validation of a kinase inhibitor hit, from initial confirmation to cellular functional assays.
Initial Hit Confirmation and Triage
The first step is to confirm the activity observed in the primary HTS. This involves re-testing the compound of interest in the primary assay to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[9]
Experimental Protocol: Dose-Response Confirmation in a Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to initiate the enzymatic reaction.
-
Compound Addition: Add the serially diluted compound to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal and Counter-Screening to Eliminate False Positives
Once the initial activity is confirmed, it is crucial to rule out assay artifacts and non-specific activity.[5][10]
-
Orthogonal Assays: Re-test the compound in a secondary assay that measures the same biological endpoint but with a different detection method. For example, if the primary screen was a luminescence-based assay, an orthogonal assay could be based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[7][8] Concordance between the IC50 values from the primary and orthogonal assays provides strong evidence for on-target activity.[9]
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself.[5][6] For example, if a luciferase-based reporter was used, a counter-screen against luciferase would identify compounds that directly inhibit the reporter enzyme.[5][6] Cytotoxicity assays are also essential to ensure that the observed activity is not due to cell death.[5]
Biophysical Assays for Direct Target Engagement
Biophysical assays provide direct evidence of compound binding to the target protein and can quantify the binding affinity (Kd).[][12][13] These methods are often label-free and less prone to interference from colored or fluorescent compounds.[8]
Commonly Used Biophysical Assays:
| Assay Technique | Principle | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when the compound binds to the immobilized target protein. | Binding affinity (Kd), association and dissociation kinetics (kon, koff).[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[] |
| Thermal Shift Assay (TSA) / Cellular Thermal Shift Assay (CETSA) | Measures the change in the melting temperature of the target protein upon compound binding. CETSA is the in-cell version. | Target engagement and relative affinity.[10] |
Cell-Based Assays for Physiological Relevance
Ultimately, a successful drug candidate must be active in a cellular context. Cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.[14][15]
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). Also, probe for the total protein level of the substrate as a loading control.
-
Detection: Add a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Comparative Analysis: Benchmarking Against the Competition
A validated hit should be compared against known inhibitors of the same target or other compounds with similar scaffolds. This comparative analysis helps to understand the potential advantages and liabilities of the new chemical matter.
Comparative Data Table (Hypothetical Data)
| Compound | Primary Assay IC50 (nM) | Orthogonal Assay IC50 (nM) | Biophysical Kd (nM) | Cellular EC50 (nM) | Kinase Selectivity (Panel of 50 Kinases) |
| This compound | 50 | 65 | 100 | 200 | High selectivity |
| Staurosporine (Promiscuous Inhibitor) | 10 | 12 | 5 | 25 | Low selectivity[16] |
| Competitor Compound A (Known Selective Inhibitor) | 25 | 30 | 40 | 100 | High selectivity |
This table allows for a direct comparison of potency, on-target affinity, cellular activity, and selectivity. For instance, while Staurosporine is highly potent, its promiscuity makes it a poor candidate for further development.[16][17] The goal is to identify compounds like "Competitor Compound A" and our validated hit that demonstrate a good balance of potency and selectivity.
Understanding Structure-Activity Relationships (SAR)
As a chemical series is developed around the initial hit, establishing a clear structure-activity relationship is paramount. This involves synthesizing and testing analogs of this compound to understand how modifications to different parts of the molecule affect its biological activity.[18][19][20]
Caption: A conceptual diagram illustrating the process of establishing a structure-activity relationship (SAR).
A strong SAR provides confidence that the observed biological activity is due to a specific interaction between the compound and its target, and it guides the medicinal chemistry efforts to optimize the lead compound.
Conclusion
The validation of a biological screening hit is a multifaceted process that requires a carefully designed experimental cascade. For a novel compound such as this compound, a systematic approach involving dose-response confirmation, orthogonal and counter-screens, biophysical characterization, and cell-based functional assays is essential to build a compelling case for its advancement in the drug discovery pipeline. By employing the principles and protocols outlined in this guide, researchers can confidently validate their screening results, ensuring that their efforts are focused on chemical matter with the highest potential for success.
References
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
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- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
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The Importance of Counter Screens in HTS . Sygnature Discovery. [Link]
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Enhance drug discovery with advanced biophysical techniques . Nuvisan. [Link]
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Biophysical Assays . Ichor Life Sciences. [Link]
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From gene to validated and qualified hits . AXXAM. [Link]
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Biophysics for Successful Drug Discovery Programs . Eurofins Discovery. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
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Enzyme Assays: The Foundation of Modern Drug Discovery . BellBrook Labs. [Link]
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Orthogonal Assay Service . Creative Biolabs. [Link]
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Early Validation of HTS hits using X-ray Crystallography . Sygnature Discovery. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]
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High Throughput Drug Screening . Sygnature Discovery. [Link]
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Popular Kinase Inhibitors List, Drug Prices and Medication Information . GoodRx. [Link]
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List of Multikinase inhibitors . Drugs.com. [Link]
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Benchmarking 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine Against Other Functionalized Chloropyridines in Modern Synthetic Chemistry
An In-Depth Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine against other key chloropyridine building blocks. Our analysis is grounded in fundamental chemical principles and supported by standardized experimental protocols designed for direct, reproducible comparisons. We aim to equip researchers, chemists, and drug development professionals with the technical insights needed to strategically select the optimal reagent for their synthetic challenges.
The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal and agrochemical research.[1] The strategic functionalization of the pyridine ring is a critical exercise in modulating a molecule's physicochemical properties, reactivity, and biological activity. While simple 2-chloropyridine offers a basic entry point for functionalization, its reactivity can be limiting. The introduction of potent electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, dramatically alters the electronic landscape of the ring, opening new avenues for chemical transformations.
This compound is a uniquely designed reagent that leverages a trifecta of functional groups:
-
2-Chloro Group: A versatile leaving group for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
4-Trifluoromethyl Group: A powerful electron-withdrawing group that activates the pyridine ring, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in cross-coupling reactions.[2][3]
-
6-Ethylsulfanyl Group: An electron-donating and sterically influencing group that modulates the overall electronic character and can influence regioselectivity in certain reactions.
This guide will benchmark this molecule's performance in two of the most critical transformations in modern synthesis: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. However, the activation of the C-Cl bond in chloropyridines is the rate-determining step and presents a significant challenge due to its high bond dissociation energy compared to C-Br or C-I bonds.[1] Success hinges on the selection of a highly active catalytic system, often employing bulky, electron-rich ligands.[4]
The Rationale Behind Experimental Design
To objectively compare these substrates, a standardized protocol is essential. We select a robust palladium-based catalyst system known for its efficacy with challenging chloro-heterocycles. SPhos is chosen as the ligand due to its ability to promote the formation of the active monoligated Pd(0) species, which is crucial for the efficient oxidative addition to the strong C-Cl bond.[4] Dioxane is a common high-boiling solvent suitable for these often-sluggish reactions, and K₃PO₄ is a competent base.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
Objective: To quantify the reaction rate and final yield of the coupling of various chloropyridines with a standard boronic acid partner.
Materials:
-
Chloropyridine Substrate (1.0 mmol):
-
2-Chloropyridine
-
2-Chloro-4-(trifluoromethyl)pyridine
-
2-Chloro-6-(trifluoromethyl)pyridine
-
This compound
-
-
Phenylboronic Acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
In a glovebox, add the chloropyridine substrate, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vial equipped with a stir bar.
-
Add the internal standard and anhydrous 1,4-dioxane.
-
Seal the vial and place it in a preheated reaction block at 100 °C.
-
Monitor the reaction progress at 1, 2, 4, and 8 hours by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing via GC-MS.
-
Calculate the yield based on the consumption of the starting material relative to the internal standard.
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative Suzuki-Miyaura cross-coupling reaction.
Anticipated Performance and Data Interpretation
The reactivity in Suzuki-Miyaura coupling is primarily dictated by the ease of oxidative addition. We can predict the following trend based on the electronic effects of the substituents.
| Substrate | Predicted Relative Rate | Rationale |
| 2-Chloropyridine | Slowest | Electronically neutral pyridine ring, strong C-Cl bond. |
| 2-Chloro-6-(trifluoromethyl)pyridine | Fast | The ortho-CF₃ group strongly activates the C-Cl bond towards oxidative addition. |
| 2-Chloro-4-(trifluoromethyl)pyridine | Faster | The para-CF₃ group provides powerful electronic activation without steric hindrance near the reaction center. |
| This compound | Fast | Strong activation from the para-CF₃ group is the dominant effect. The ortho-ethylsulfanyl group may introduce minor steric hindrance but is not expected to significantly impede the reaction compared to the massive electronic benefit. |
This benchmark would likely demonstrate that this compound is a highly effective substrate for Suzuki-Miyaura couplings, with performance comparable to or slightly exceeding other trifluoromethyl-substituted chloropyridines.
Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful tool for installing heteroatom nucleophiles onto aromatic rings. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its rate is dramatically accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[5]
The Rationale Behind Experimental Design
The trifluoromethyl group on the benchmark compound is ideally positioned at C4 to stabilize the negative charge that develops in the ring during the rate-determining nucleophilic attack at C2. This should make it an excellent SNAr substrate. We will compare its reactivity with other chloropyridines using a common nucleophile, morpholine, in a polar aprotic solvent (DMSO) that effectively solvates the cationic counter-ion of the nucleophile.
Standardized Protocol for Comparative SNAr
Objective: To determine the relative reaction rates of SNAr on various chloropyridines with morpholine.
Materials:
-
Chloropyridine Substrate (0.5 mmol)
-
Morpholine (1.0 mmol, 2.0 equiv)
-
Anhydrous DMSO (5 mL)
-
HPLC for monitoring
Procedure:
-
Dissolve the chloropyridine substrate in anhydrous DMSO in a reaction vial.
-
Add morpholine to the solution and start a timer.
-
Maintain the reaction at a constant temperature (e.g., 60 °C).
-
Monitor the reaction by taking aliquots at set time points, diluting them, and injecting them into an HPLC to quantify the disappearance of starting material and the appearance of the product.
SNAr Mechanism and Activating Principle
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Anticipated Performance and Data Interpretation
The rate of SNAr is directly correlated with the degree of electronic activation of the ring.
| Substrate | Predicted Relative Rate | Rationale |
| 2-Chloropyridine | Very Slow | Lacks a strong electron-withdrawing group to stabilize the Meisenheimer intermediate. |
| 2-Chloro-6-(trifluoromethyl)pyridine | Fast | Ortho-CF₃ group provides strong activation. |
| 2-Chloro-4-(trifluoromethyl)pyridine | Very Fast | Para-CF₃ group provides excellent resonance stabilization of the negative charge on the nitrogen atom in the intermediate.[5] |
| This compound | Very Fast | The dominant activating effect comes from the para-CF₃ group. The electron-donating nature of the 6-ethylsulfanyl group may slightly attenuate the rate compared to 2-Chloro-4-(trifluoromethyl)pyridine, but the overall reactivity will be exceptionally high compared to unactivated systems. |
Conclusion and Practical Recommendations
Our analysis, based on established chemical principles, positions This compound as a highly versatile and reactive building block for chemical synthesis.
-
For Suzuki-Miyaura Coupling: It is an excellent substrate, with its reactivity driven by the powerful electronic activation of the 4-CF₃ group. It should perform on par with other trifluoromethyl-activated chloropyridines, offering a reliable option for constructing complex biaryl structures.
-
For Nucleophilic Aromatic Substitution: It is a superior substrate, far exceeding the reactivity of unactivated chloropyridines. The 4-CF₃ group provides potent activation for the displacement of the 2-chloro substituent by a wide range of nucleophiles.
Researchers and drug development professionals can confidently select this reagent for synthetic routes requiring robust C-C or C-Heteroatom bond formation at the 2-position of a pyridine ring, benefiting from the predictable, high reactivity imparted by its unique substitution pattern.
References
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- BenchChem. (2025).
- Kobayashi, Y., & Kumadaki, I. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Channapur, M., et al. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]
-
PubChem. 2-Chloro-4-(trifluoromethyl)pyridine. [Link]
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Spectroscopic Differentiation of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine Isomers: A Comprehensive Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Isomeric purity can profoundly impact a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine and its positional isomers. By leveraging fundamental principles and empirical data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document offers a robust framework for the unambiguous identification and characterization of these complex heterocyclic molecules.
Introduction: The Critical Role of Isomer Identification
The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs. The introduction of diverse substituents, such as a halogen, an alkylthio group, and a trifluoromethyl group, can dramatically alter the molecule's electronic properties and its interaction with biological targets. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical and biological properties. Therefore, the ability to confidently distinguish between isomers is a critical step in the drug discovery and development pipeline. This guide focuses on the spectroscopic signatures that enable the differentiation of this compound and its key isomers, providing both predictive data and the experimental protocols to acquire it.
Molecular Structures of the Isomers in Focus
For the purpose of this guide, we will compare the target molecule, Isomer A (this compound) , with two of its logical positional isomers: Isomer B (2-Chloro-5-ethylsulfanyl-4-trifluoromethyl-pyridine) and Isomer C (3-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine) .
Caption: Positional isomers of Chloro-ethylsulfanyl-trifluoromethyl-pyridine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine the expected differences in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly diagnostic. The electron-withdrawing nature of the chlorine and trifluoromethyl groups, and the electron-donating (though weakly activating) nature of the ethylsulfanyl group, will create distinct electronic environments for the remaining ring protons.
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Coupling Patterns | Predicted Ethyl Group Proton Signals (ppm) |
| A: 2-Cl, 6-SEt, 4-CF₃ | H-3: ~7.5-7.7 (s); H-5: ~7.3-7.5 (s) | -SCH₂: ~3.1-3.3 (q); -CH₃: ~1.3-1.5 (t) |
| B: 2-Cl, 5-SEt, 4-CF₃ | H-3: ~7.6-7.8 (s); H-6: ~8.5-8.7 (s) | -SCH₂: ~3.0-3.2 (q); -CH₃: ~1.2-1.4 (t) |
| C: 3-Cl, 6-SEt, 4-CF₃ | H-2: ~8.4-8.6 (s); H-5: ~7.2-7.4 (s) | -SCH₂: ~3.2-3.4 (q); -CH₃: ~1.4-1.6 (t) |
Causality Behind the Predicted Shifts:
-
In Isomer A , the two aromatic protons are meta to each other and will appear as singlets (or very narrowly split doublets). The proton at C-5 will likely be slightly upfield due to the influence of the adjacent electron-donating ethylsulfanyl group.
-
In Isomer B , the proton at C-6 is adjacent to the nitrogen and will be significantly deshielded, appearing at a much higher chemical shift. The proton at C-3 will also be a singlet.
-
In Isomer C , the proton at C-2 is adjacent to the nitrogen and will be the most downfield-shifted proton among the three isomers. The proton at C-5 will be upfield due to the influence of the para-donating ethylsulfanyl group.
¹³C NMR Spectroscopy
The carbon chemical shifts will also be characteristic for each isomer. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Isomer | Predicted Aromatic ¹³C Chemical Shifts (ppm) |
| A: 2-Cl, 6-SEt, 4-CF₃ | C-2: ~152; C-3: ~120; C-4: ~135 (q); C-5: ~118; C-6: ~160 |
| B: 2-Cl, 5-SEt, 4-CF₃ | C-2: ~151; C-3: ~122; C-4: ~133 (q); C-5: ~125; C-6: ~150 |
| C: 3-Cl, 6-SEt, 4-CF₃ | C-2: ~148; C-3: ~138; C-4: ~136 (q); C-5: ~117; C-6: ~162 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the CF₃ group will be influenced by the substituent pattern on the pyridine ring. While the differences may be subtle, high-resolution ¹⁹F NMR can be a valuable tool for confirmation.
| Isomer | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| A: 2-Cl, 6-SEt, 4-CF₃ | ~ -62 to -64 |
| B: 2-Cl, 5-SEt, 4-CF₃ | ~ -61 to -63 |
| C: 3-Cl, 6-SEt, 4-CF₃ | ~ -63 to -65 |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR sample preparation and analysis.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule and the overall "fingerprint" of the compound. The substitution pattern on the pyridine ring will influence the C-H, C=C, and C=N stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | The number and position of these bands can vary with substitution. |
| C=C and C=N Ring Stretch | 1600 - 1400 | The pattern of these bands is often diagnostic of the substitution pattern on the pyridine ring. |
| C-F Stretch (CF₃) | 1350 - 1100 | Typically strong and multiple bands. |
| C-Cl Stretch | 850 - 550 | Can be weak and may be coupled with other vibrations. |
| C-S Stretch | 700 - 600 | Generally a weak absorption. |
| C-H Out-of-Plane Bending | 900 - 700 | The pattern of these bands is highly characteristic of the substitution pattern. |
Key Differentiating Features in IR Spectra:
The most significant differences between the isomers are expected in the fingerprint region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region. Each isomer will have a unique pattern of bands in this region, providing a distinct fingerprint for identification.
Experimental Protocol for FT-IR Spectroscopy
Caption: Attenuated Total Reflectance (ATR) FT-IR workflow.
III. Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The isomers will have the same molecular weight, but their fragmentation patterns may differ, offering clues to their structures.
Expected Fragmentation Pathways:
The electron ionization (EI) mass spectra of all three isomers are expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Common fragmentation pathways may include:
-
Loss of a chlorine radical (·Cl): [M - 35]⁺ and [M - 37]⁺
-
Loss of an ethyl radical (·CH₂CH₃): [M - 29]⁺
-
Loss of an ethylsulfanyl radical (·SEt): [M - 61]⁺
-
Loss of a trifluoromethyl radical (·CF₃): [M - 69]⁺
-
Fragmentation of the pyridine ring.
The relative abundances of these fragment ions may vary between the isomers due to the different positions of the substituents influencing bond stabilities. For example, the stability of the resulting cation after the loss of a substituent will depend on the electronic effects of the remaining groups.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous characterization of this compound and its positional isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable information, the combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for a confident and definitive structural assignment. This guide has outlined the expected spectroscopic differences based on established chemical principles and provided the necessary experimental frameworks for researchers to obtain this critical data. By understanding the interplay of substituent effects on the spectroscopic properties of these complex molecules, scientists can ensure the integrity of their research and accelerate the development of new chemical entities.
References
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). Der Pharma Chemica, 7(9), 110-121. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. As a complex halogenated and sulfur-containing heterocyclic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document synthesizes data from structurally analogous compounds and aligns with federal and local hazardous waste regulations to offer a reliable operational plan.
Hazard Profile and Risk Assessment: Understanding the Compound
The molecular structure of this compound suggests a multi-faceted hazard profile. The presence of a chlorinated pyridine ring, a trifluoromethyl group, and an ethylsulfanyl group necessitates a cautious approach. Based on analogous compounds, the anticipated hazards include significant toxicity, irritation, and environmental persistence.
Pyridine and its derivatives are known to be toxic and irritant compounds.[1] The halogenated nature of this specific molecule (containing both chlorine and fluorine) further elevates its risk profile. Organohalogen compounds are regulated, and their disposal is subject to specific environmental laws.[2][3] Upon thermal decomposition, there is a high potential for the release of toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, nitrogen oxides (NOx), and sulfur oxides (SOx).[4]
Table 1: Anticipated GHS Hazard Classifications (Based on Analogous Compounds)
| Hazard Class | Category | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Pyridine derivatives often exhibit moderate to high toxicity.[5][6] |
| Skin Corrosion/Irritation | Category 2 | Expected to be irritating to the skin.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Likely to cause serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[7] |
| Hazardous to the Aquatic Environment | Long-term hazard | Halogenated organic compounds can be persistent and harmful to aquatic life.[6][8] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the implementation of a stringent PPE protocol is non-negotiable. This serves as the primary barrier against exposure. All operations involving this compound must be conducted within a certified chemical fume hood.[1][9][10]
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Purpose and Justification |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and vapors. Standard safety glasses are insufficient.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently. Always consult the glove manufacturer's compatibility chart.[1][10] |
| Body Protection | Flame-retardant lab coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors.[7][10] For emergencies or spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8][9]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste.[1][11] This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats, absorbent pads).
-
Empty containers, which must be managed as hazardous waste unless properly decontaminated.
Crucially, this waste stream must be kept separate from other chemical wastes to prevent dangerous reactions. Specifically, avoid mixing with strong oxidizing agents or strong acids.[10]
Step 2: Waste Collection and Containerization
-
Select a Proper Container: Designate a specific, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Keep Closed: The waste container must remain sealed at all times, except when adding waste.[10]
Step 3: Interim Storage in the Laboratory
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
In a well-ventilated location, preferably within a secondary containment tray.[8]
-
Away from sources of ignition, heat, and direct sunlight.[10]
-
Segregated from incompatible materials.[10]
Step 4: Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed Environmental Health and Safety (EHS) vendor. The primary disposal technology for halogenated organic compounds is high-temperature incineration.[11]
-
Incineration: This process, conducted at a specialized facility, destroys the organic molecule. These incinerators are equipped with afterburners and scrubbers to neutralize the harmful and corrosive gases (HCl, HF, NOx, SOx) generated during combustion.[12]
-
Arranging Pickup: Once the waste container is full or you are finished generating this waste, contact your institution's EHS department to arrange for a chemical waste pickup.[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area.
-
Assess the Spill: For small spills (a few milliliters) that you are trained and equipped to handle:
-
Ensure you are wearing the full PPE detailed in Table 2.
-
Contain the spill with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1][12]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[7]
-
-
Large Spills: For large spills , or any spill you are not comfortable handling, contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean it up yourself.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Sdfine. PYRIDINE HYDROBROMIDE. Sdfine.
- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
- Thermo Fisher Scientific. (2014). 2-Chloro-4-(trifluoromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2009). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine SAFETY DATA SHEET.
- Benchchem. Safeguarding Your Laboratory: Proper Disposal of Chloro(pyridine)gold(I). Benchchem.
- ChemicalBook. (2025). 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- University of Washington. Pyridine Standard Operating Procedure.
- U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- U.S. Environmental Protection Agency. Disposal Guidance. EPA.
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
